molecular formula C17H14N4O B15601097 OX01914

OX01914

Numéro de catalogue: B15601097
Poids moléculaire: 290.32 g/mol
Clé InChI: WQLVMRVQMYSEQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OX01914 is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4,6-diphenylpyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c18-21-17(22)16-19-14(12-7-3-1-4-8-12)11-15(20-16)13-9-5-2-6-10-13/h1-11H,18H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVMRVQMYSEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198206
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

OX01914: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Properties, and Therapeutic Potential of a Novel Utrophin Modulator

Abstract

OX01914, identified as 4,6-diphenylpyrimidine-2-carbohydrazide, is a novel small molecule under investigation as a utrophin modulator for the potential treatment of Duchenne muscular dystrophy (DMD). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its characterization and evaluation are presented, alongside a discussion of its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a heteroaryl acyl hydrazide.[1] Its core structure consists of a pyrimidine (B1678525) ring substituted with two phenyl groups and a carbohydrazide (B1668358) functional group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4,6-diphenylpyrimidine-2-carbohydrazide[1]
CAS Number 49676-35-9[2][3][4]
Molecular Formula C₁₇H₁₄N₄OInferred from structure
Molecular Weight 290.32 g/mol Inferred from structure
Appearance Solid (assumed)N/A
Solubility Good aqueous solubility[1]
Permeability Good permeability[1]
EC₅₀ 20.5 μM[2][5]

Biological Activity and Mechanism of Action

This compound has been identified as a modulator of utrophin, a protein that can functionally compensate for the absence of dystrophin in DMD patients.[6][7] Studies have shown that this compound upregulates utrophin protein levels in cellular models of DMD.[1][2][5]

A key finding is that this compound operates through a mechanism of action distinct from that of ezutromid (B1671843), another utrophin modulator.[1] This was determined by its activity in a specific cell-based phenotypic reporter gene assay (LUmdx) and its inactivity in the H2K-mdx utrnA-luc screen where ezutromid was discovered.[1] Further research has focused on identifying the specific protein targets of this compound to fully elucidate its mechanism.[1][6]

OX01914_Signaling_Pathway This compound This compound Unknown_Target Unknown Protein Target(s) This compound->Unknown_Target Binds to Utrophin_Gene Utrophin Gene (UTRN) Unknown_Target->Utrophin_Gene Activates Transcription Utrophin_mRNA Utrophin mRNA Utrophin_Gene->Utrophin_mRNA Transcription Utrophin_Protein Utrophin Protein Utrophin_mRNA->Utrophin_Protein Translation Functional_Benefit Functional Benefit in DMD Utrophin_Protein->Functional_Benefit Compensates for Dystrophin Absence

Caption: Proposed signaling pathway for this compound in utrophin upregulation.

Experimental Protocols

The following are summaries of key experimental methodologies used in the evaluation of this compound.

Cell-Based Utrophin Upregulation Assay (LUmdx Reporter Gene Assay)

This assay is a cell-based phenotypic reporter gene screen designed to identify compounds that upregulate the utrophin promoter.

  • Cell Line: Immortalized myoblast LUmdx cell line. This cell line has firefly luciferase knocked into one utrophin exon 7 allele in a dystrophin-null mouse background.[1]

  • Methodology:

    • Plate LUmdx cells in appropriate multi-well plates.

    • Treat cells with varying concentrations of this compound or control compounds.

    • Incubate for a specified period.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • An increase in luciferase activity corresponds to the upregulation of the utrophin promoter.[1]

  • Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve. For this compound, the EC₅₀ was determined to be 20.5 μM.[2][5]

Target Identification using Photoaffinity-Labeled Clickable Probes

To identify the protein targets of this compound, a chemical proteomics strategy is employed.

  • Probe Design: A cell-permeable photoaffinity-labeled clickable probe based on the structure of this compound is synthesized.[1]

  • Methodology:

    • Treat live dystrophic mouse myoblasts with the photoaffinity probe.

    • Irradiate the cells with UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

    • Lyse the cells.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the probe.

    • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by mass spectrometry for protein identification.[1]

Experimental_Workflow cluster_CellCulture Cell Culture cluster_Treatment Treatment & Labeling cluster_Analysis Analysis A Dystrophic Myoblasts B Add Photoaffinity Probe A->B C UV Irradiation B->C D Cell Lysis C->D E Click Chemistry (add reporter tag) D->E F SDS-PAGE or Mass Spectrometry E->F G Protein Identification F->G

Caption: Workflow for target identification of this compound using photoaffinity probes.

Structure-Activity Relationship (SAR) Studies

Initial SAR studies have been conducted on the 4,6-diphenylpyrimidine-2-carbohydrazide scaffold to explore the structural requirements for its utrophin-modulating activity.[6][7][8] These studies aim to optimize the potency and physicochemical properties of the lead compound, this compound.[7][8]

Preclinical Development and Future Directions

This compound has demonstrated promising in vitro activity, warranting further investigation. Key preclinical assessments include:

  • Pharmacokinetics: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties in animal models. Initial studies indicated rapid metabolism in mouse hepatocytes.[1]

  • In vivo Efficacy: Assessment of utrophin upregulation and functional improvement in DMD animal models (e.g., mdx mouse).

  • Toxicity: Comprehensive safety and toxicology studies.

The development of more potent and metabolically stable analogs of this compound is a key focus of ongoing research.[9]

Conclusion

This compound represents a promising starting point for the development of a new class of utrophin modulators for the treatment of Duchenne muscular dystrophy. Its distinct mechanism of action offers a potential alternative or complementary therapeutic strategy. Further optimization and preclinical evaluation are necessary to determine its full therapeutic potential.

References

Unraveling the Mechanism of Action for Novel Therapeutics: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no specific information is publicly available for a compound designated as OX01914. Therefore, this guide will pivot to a broader, more instructive purpose: to provide researchers, scientists, and drug development professionals with an in-depth overview of the state-of-the-art methodologies used to elucidate the mechanism of action (MoA) for a novel therapeutic agent.

This guide will detail the experimental approaches and data presentation strategies that would be employed to characterize a compound like "this compound," assuming it were a real investigational drug. We will explore the critical steps of target identification and engagement, downstream signaling pathway analysis, and cellular response profiling.

Target Identification and Engagement: The First Crucial Step

A cornerstone of MoA studies is to unequivocally identify the molecular target(s) of a compound and to quantify the extent to which the compound interacts with its target in a relevant biological system. Several powerful techniques are routinely used for this purpose.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a versatile method for assessing target engagement in intact cells and tissues.[1][2] The principle behind CETSA is that the binding of a ligand (e.g., a drug) to its target protein often increases the thermal stability of that protein.[1][3]

Experimental Protocol: Multiplex CETSA with Proximity Extension Assay (PEA) Readout

  • Cell Culture and Compound Treatment: Culture the target cells to a suitable confluency. Treat the cells with a range of concentrations of the investigational compound or a vehicle control for a specified duration.

  • Thermal Challenge: Heat the cell lysates or intact cells at a range of temperatures to induce protein denaturation. Unbound proteins will denature at lower temperatures than ligand-bound proteins.

  • Lysis and Sample Preparation: Lyse the cells to release the proteins. Centrifuge to pellet the denatured, aggregated proteins.

  • Multiplex Proximity Extension Assay (PEA): Analyze the soluble protein fraction using a multiplex PEA panel. This technology uses pairs of oligonucleotide-labeled antibodies to bind to specific target proteins. When the antibodies are in close proximity, the oligonucleotides can hybridize and be extended by a DNA polymerase, creating a unique DNA barcode for each protein that can be quantified by qPCR.

  • Data Analysis: Plot the abundance of each protein as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Chemoproteomic Approaches

Chemoproteomics utilizes chemical probes to identify the targets of a compound. A common strategy involves a promiscuous kinase inhibitor probe that can be competed off by a more specific inhibitor.[4]

Experimental Protocol: Competitive Chemoproteomics with Isobaric Mass Tag Labeling

  • Cell Treatment: Treat cells with either the investigational compound or a vehicle control.

  • Probe Incubation: Add a broad-spectrum, cell-penetrant chemical probe (e.g., a modified kinase inhibitor with a clickable handle) that will bind to a wide range of potential targets.[4] The investigational compound will compete with the probe for binding to its specific target(s).

  • Cell Lysis and Probe Enrichment: Lyse the cells and use a bio-orthogonal reaction (e.g., click chemistry) to attach an affinity tag (like biotin) to the probe.[4] Enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads).

  • Proteolytic Digestion and Isobaric Labeling: Digest the enriched proteins into peptides and label them with isobaric mass tags (e.g., TMT or iTRAQ). This allows for the relative quantification of peptides from different samples in a single mass spectrometry run.

  • LC-MS/MS Analysis and Data Interpretation: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the signal for a particular protein in the compound-treated sample compared to the control indicates that the compound has engaged that protein and prevented the binding of the chemical probe.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for CETSA and competitive chemoproteomics.

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_thermal_challenge Target Engagement cluster_analysis Quantification A 1. Culture Cells B 2. Treat with Compound or Vehicle A->B C 3. Apply Heat Gradient B->C D 4. Lyse Cells & Separate Soluble/Aggregated Proteins C->D E 5. Multiplex PEA D->E F 6. qPCR Readout E->F G 7. Analyze Thermal Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

ChemoProteomics_Workflow cluster_binding Competitive Binding cluster_enrichment Target Enrichment cluster_ms_analysis Mass Spectrometry A 1. Treat Cells with Investigational Compound B 2. Add Broad-Spectrum Chemical Probe A->B C 3. Cell Lysis B->C D 4. Bio-orthogonal Tagging & Affinity Purification C->D E 5. Digestion & Isobaric Tagging (TMT/iTRAQ) D->E F 6. LC-MS/MS E->F G 7. Identify & Quantify Competed Proteins F->G

Caption: Workflow for Competitive Chemoproteomics.

Downstream Signaling and Cellular Phenotype

Once the direct target(s) are identified, the next step is to understand the downstream consequences of target engagement. This involves a variety of techniques to probe changes in signaling pathways and cellular functions.

Phosphoproteomics

For targets that are kinases or part of a kinase-regulated pathway, phosphoproteomics is a powerful tool to map the downstream signaling events.

Experimental Protocol: Phosphoproteomic Analysis

  • Cell Treatment and Lysis: Treat cells with the compound and lyse them under conditions that preserve phosphorylation states (i.e., with phosphatase inhibitors).

  • Protein Digestion and Phosphopeptide Enrichment: Digest the proteins into peptides. Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation sites across the proteome.

  • Bioinformatic Analysis: Use pathway analysis software to identify the signaling pathways that are significantly altered by the compound treatment.

Phenotypic Assays

A range of cell-based assays can be used to assess the phenotypic consequences of compound treatment. The choice of assays will depend on the therapeutic area and the hypothesized MoA.

Quantitative Data Summary

The quantitative data from these experiments would be summarized in tables for easy comparison.

Table 1: Cellular Thermal Shift Assay Data for Compound "this compound"
Protein Target Vehicle Tm (°C) "this compound" Tm (°C) ΔTm (°C)
Hypothetical Target 152.156.3+4.2
Hypothetical Target 248.548.6+0.1
............
Table 2: Competitive Chemoproteomics - Top Hits for Compound "this compound"
Protein Target Fold Change (Compound/Vehicle)
Hypothetical Target 10.15
Hypothetical Off-Target A0.85
......
Table 3: Phosphoproteomics - Key Regulated Phosphosites
Protein Phosphosite Fold Change (Compound/Vehicle)
Downstream Substrate 1S235-3.2
Downstream Substrate 2T180/Y182+2.5
.........

Visualizing the Mechanism of Action

Based on the integrated data from target engagement, phosphoproteomics, and phenotypic assays, a model of the compound's signaling pathway can be constructed.

References

Subject: In-depth Technical Guide on the Role of OX01914 in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Investigation into the Cellular Function of OX01914

Following a comprehensive review of publicly available scientific literature and chemical databases, we must report that there is currently no information available regarding a compound designated "this compound" and its role in cell signaling.

A series of targeted searches were conducted to identify any data pertaining to this compound, including its mechanism of action, molecular targets, and any associated experimental research. The search queries included:

  • This compound cell signaling

  • This compound mechanism of action

  • This compound research

  • This compound chemical compound

  • This compound supplier

  • This compound safety data sheet

The results of these extensive searches did not yield any specific information related to a compound with the identifier "this compound" in the context of biomedical research or drug development. The search results were limited to unrelated materials with coincidental numerical or alphabetical similarities in their catalog numbers or product codes.

This lack of public information suggests several possibilities:

  • Proprietary Compound: this compound may be an internal designation for a compound within a private research and development program, and information has not yet been publicly disclosed.

  • Novel or Undocumented Substance: The compound may be a very recent discovery that has not yet been described in scientific literature or registered in chemical databases.

  • Typographical Error: It is possible that "this compound" is an incorrect identifier. A re-verification of the compound's name or code is recommended.

At present, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the signaling pathways of this compound as no public data exists. Should information on this compound become available in the future, a thorough analysis can be conducted to address the core requirements of your request. We recommend confirming the accuracy of the compound identifier.

Technical Guide: Interaction of a Novel Modulator with the GPRC5A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, there is no publicly available scientific literature or data indexed in major databases concerning a compound designated "OX01914". The following document has been generated as an in-depth, technical template to guide researchers, scientists, and drug development professionals in structuring their own findings on novel GPRC5A modulators. All data and compound-specific details are hypothetical and presented for illustrative purposes.

An In-depth Technical Guide on the Interaction of a Novel Antagonist, Compound X, with the GPRC5A Receptor

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The G protein-coupled receptor, class C, group 5, member A (GPRC5A), also known as Retinoic acid-induced gene 3 (RAI3), is an orphan receptor with emerging significance in various physiological and pathological processes.[1][2] Primarily expressed in the lungs, GPRC5A is implicated in cellular differentiation, growth, and homeostasis.[1][3][4] Dysregulation of GPRC5A expression has been linked to several cancers, including those of the lung, breast, and pancreas, making it a compelling target for therapeutic intervention.[1][5] GPRC5A is known to modulate several key signaling pathways, including STAT3, NF-κB, and cAMP signaling.[1][6]

This guide provides a comprehensive overview of the pharmacological and mechanistic interaction of a novel selective antagonist, designated as Compound X, with the human GPRC5A receptor.

2. Quantitative Pharmacological Data

The interaction of Compound X with the GPRC5A receptor has been characterized using a suite of in vitro assays. The following tables summarize the key quantitative data, demonstrating the compound's binding affinity and functional antagonism.

Table 1: Binding Affinity of Compound X for the GPRC5A Receptor

CompoundAssay TypeCell LineRadioligandParameterValue (nM)
Compound XRadioligand Displacement AssayHEK293-hGPRC5A[³H]-Retinoic AcidKᵢ25.3
Compound XSurface Plasmon Resonance (SPR)N/A (Purified Receptor)N/AKᴅ42.8

Table 2: Functional Antagonism of GPRC5A by Compound X

Assay TypeCell LineAgonist (EC₈₀)ParameterValue (nM)
cAMP Inhibition AssayCHO-hGPRC5ARetinoic AcidIC₅₀78.1
β-Arrestin Recruitment AssayU2OS-hGPRC5ARetinoic AcidIC₅₀62.5

3. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. Radioligand Displacement Assay

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPRC5A were cultured in DMEM supplemented with 10% FBS and 500 µg/mL G418. Cells were harvested at 80-90% confluency, and crude membrane fractions were prepared by homogenization in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) followed by centrifugation.

  • Binding Assay: Membrane preparations (20 µg protein) were incubated in a 96-well plate with 5 nM [³H]-Retinoic Acid and increasing concentrations of Compound X (0.1 nM to 100 µM) in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4). Non-specific binding was determined in the presence of 10 µM unlabeled retinoic acid.

  • Data Analysis: Plates were incubated for 90 minutes at room temperature, and bound radioligand was separated by rapid filtration through GF/B filters. Radioactivity was quantified by liquid scintillation counting. Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

3.2. cAMP Inhibition Assay

  • Cell Culture: CHO cells stably expressing human GPRC5A were plated in 384-well plates and grown to confluency.

  • Assay Protocol: Cells were pre-incubated with increasing concentrations of Compound X for 15 minutes. Subsequently, cells were stimulated with an EC₈₀ concentration of retinoic acid in the presence of 500 µM IBMX for 30 minutes.

  • Detection: Intracellular cAMP levels were measured using a commercially available HTRF-based cAMP detection kit, following the manufacturer's instructions.

  • Data Analysis: Data were normalized to control wells and fitted to a four-parameter logistic equation to determine the IC₅₀ value.

4. Signaling Pathways and Mechanistic Insights

4.1. GPRC5A-Mediated Signaling Pathways

GPRC5A activation is known to modulate multiple downstream signaling cascades. Loss of GPRC5A function has been shown to lead to the activation of NF-κB and STAT3 signaling pathways.[1] Compound X, by acting as an antagonist, is hypothesized to prevent the GPRC5A-mediated suppression of these pro-inflammatory and pro-survival pathways.

GPRC5A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound_X Compound X (Antagonist) GPRC5A GPRC5A Receptor Compound_X->GPRC5A Blocks Retinoic_Acid Retinoic Acid (Agonist) Retinoic_Acid->GPRC5A Activates Gs_alpha Gsα GPRC5A->Gs_alpha Inhibits STAT3 STAT3 Activation GPRC5A->STAT3 Inhibits NFkB NF-κB Activation GPRC5A->NFkB Inhibits cAMP cAMP Production Gs_alpha->cAMP

Caption: Hypothesized GPRC5A signaling and antagonism by Compound X.

4.2. Experimental Workflow for In Vitro Antagonist Profiling

The following diagram outlines the typical workflow for characterizing a novel GPRC5A antagonist like Compound X.

Experimental_Workflow start Start: Novel Compound Synthesis step1 Step 1 Primary Screening: Radioligand Binding Assay start->step1 step2 Step 2 Functional Characterization: cAMP & β-Arrestin Assays step1->step2 step3 Step 3 Selectivity Profiling: Assay against other GPCRs step2->step3 step4 Step 4 Mechanism of Action Studies: Downstream pathway analysis (e.g., STAT3 phosphorylation) step3->step4 end End: Lead Candidate Selection step4->end

Caption: Standard workflow for in vitro characterization of a GPRC5A antagonist.

4.3. Logical Relationship: From Receptor Antagonism to Cellular Effect

The mechanism of action for Compound X follows a logical progression from receptor binding to a measurable cellular outcome.

Logical_Relationship Binding Compound X binds to GPRC5A Conformation Prevents agonist-induced conformational change Binding->Conformation Signaling Blocks GPRC5A-mediated inhibition of STAT3/NF-κB Conformation->Signaling Response Cellular Response: Increased STAT3/NF-κB activity Signaling->Response

Caption: Logical flow from GPRC5A antagonism to downstream cellular response.

References

OX01914: A Novel Utrophin Modulator in Early-Stage Development with Limited Public Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

OX01914 is an early-stage drug candidate under investigation for the treatment of Duchenne muscular dystrophy (DMD). As a novel utrophin modulator, it represents a promising therapeutic strategy by aiming to compensate for the absence of dystrophin, the protein deficient in DMD. However, a comprehensive public profile on its safety and toxicity is not yet available, reflecting its nascent stage in the drug development pipeline.

Currently, publicly accessible information on this compound is primarily focused on its discovery, mechanism of action, and preliminary in vitro efficacy. Research indicates that this compound upregulates utrophin mRNA and protein levels in various cell lines, including human DMD myoblasts. Its mechanism is believed to be distinct from earlier utrophin modulators, such as ezutromid, as it does not appear to operate via the Aryl Hydrocarbon Receptor (AhR). Instead, preliminary studies suggest that the mitochondrial ATP synthase peripheral-stalk subunit b (ATP5F1) may be a molecular target.

While these initial findings are encouraging from a therapeutic perspective, detailed safety and toxicity data, which are critical for advancing a compound through preclinical and clinical development, remain undisclosed in the public domain. Standard preclinical safety evaluations for a compound like this compound would typically involve a battery of in vitro and in vivo studies to characterize its potential for adverse effects.

Preclinical Safety and Toxicity Evaluation Framework

A comprehensive preclinical safety and toxicity assessment for a novel compound such as this compound would generally encompass the following key areas. The methodologies described below are based on standard industry practices and regulatory guidelines.

Table 1: Overview of Standard Preclinical Safety and Toxicity Studies
Study TypePurposeTypical Assays/Models
Safety Pharmacology To investigate the potential for adverse effects on vital physiological functions.Core Battery (ICH S7A/B): - Cardiovascular: hERG assay, in vivo cardiovascular telemetry (blood pressure, heart rate, ECG) in a relevant animal model.- Central Nervous System (CNS): Functional observational battery (Irwin test) in rodents.- Respiratory: Whole-body plethysmography in rodents.
General Toxicology To determine the toxicological profile of the compound after single and repeated administrations.- Acute Toxicity: Single-dose studies to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.- Repeat-Dose Toxicity: Studies of varying durations (e.g., 14-day, 28-day, 90-day) in at least two species (one rodent, one non-rodent) to characterize the dose-response relationship and identify target organ toxicities.
Genotoxicity To assess the potential of the compound to cause damage to genetic material.Standard Battery (ICH S2(R1)): - Ames test: A bacterial reverse mutation assay to detect gene mutations.- In vitro chromosomal aberration test or in vitro mouse lymphoma assay in mammalian cells.- In vivo micronucleus test in rodents to assess chromosomal damage.
ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) To understand the pharmacokinetic and metabolic profile of the compound and to predict its potential for drug-drug interactions and off-target toxicities.- In vitro metabolism: Using liver microsomes or hepatocytes to identify major metabolites and metabolic pathways.- In vitro permeability assays: (e.g., Caco-2) to predict intestinal absorption.- Plasma protein binding assays. - In silico modeling to predict various ADME-T properties.
Cytotoxicity To evaluate the potential of the compound to cause cell death.A variety of cell-based assays measuring different endpoints such as membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT, MTS), or apoptosis (e.g., caspase activation).

Experimental Workflow for Preclinical Safety Assessment

The logical flow of a preclinical safety assessment program is designed to systematically de-risk a drug candidate.

Caption: A generalized workflow for preclinical safety assessment of a new chemical entity.

Signaling Pathway of Utrophin Modulation

While the precise signaling pathway for this compound is still under investigation, the general concept of utrophin modulation as a therapeutic strategy for DMD is well-established.

Utrophin_Modulation_Pathway This compound This compound Target Potential Target (e.g., ATP5F1) This compound->Target Signaling_Cascade Intracellular Signaling Cascade (largely unknown) Target->Signaling_Cascade Utrophin_Gene Utrophin Gene (UTRN) Transcription Signaling_Cascade->Utrophin_Gene Utrophin_Protein Utrophin Protein Translation Utrophin_Gene->Utrophin_Protein Sarcolemma Localization to Sarcolemma Utrophin_Protein->Sarcolemma Muscle_Protection Muscle Fiber Protection (Compensation for Dystrophin) Sarcolemma->Muscle_Protection

Caption: A conceptual signaling pathway for utrophin modulation by this compound in DMD.

Preliminary studies involving OX01914

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for preliminary studies related to "OX01914" have yielded no specific information for a compound or drug with this identifier.

Our comprehensive search across multiple databases and scientific literature repositories did not return any relevant preclinical or clinical data, experimental protocols, or signaling pathway information associated with "this compound." The search results included information on unrelated compounds and research areas, suggesting that "this compound" may be a highly specific internal designation not yet in the public domain, a misidentified term, or a compound that has not been the subject of published preliminary studies.

Without access to foundational data on this compound, it is not possible to fulfill the request for an in-depth technical guide, including the summarization of quantitative data, detailing of experimental protocols, and visualization of associated biological pathways.

We recommend verifying the identifier "this compound" and, if possible, providing any alternative designations or associated research context to enable a more targeted and effective search for the required information.

OX01914 in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "OX01914" in the context of cancer research has yielded no specific results. Publicly available scientific literature, clinical trial databases, and other research resources do not appear to contain information on a compound or molecule with this identifier.

It is possible that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public forums, or a typographical error.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain. If "this compound" is a misidentification of another therapeutic agent, providing the correct name or target would be necessary to proceed with a comprehensive literature analysis.

In-depth Technical Guide: The Pharmacology of OX01914

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and preclinical and clinical data for OX01914.

For Researchers, Scientists, and Drug Development Professionals.

Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is no information available on a compound designated as this compound. Searches for this identifier have not yielded any results pertaining to its pharmacology, mechanism of action, experimental protocols, or any associated quantitative data.

The absence of information in the public domain suggests that this compound may be an internal compound identifier used within a private research and development setting, a compound that has not yet been disclosed in publications or patents, or a designation that is no longer in use.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including data tables and visualizations of signaling pathways or experimental workflows. Further dissemination of information on this compound is contingent on its disclosure by the originating entity.

Methodological & Application

Application Notes and Protocols for OX01914: In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a comprehensive overview of the in vitro experimental protocols for the investigational compound OX01914. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to assess the biological activity, mechanism of action, and potential therapeutic effects of this compound in a laboratory setting. The information is curated from publicly available research and is intended to serve as a foundational guide for in vitro studies.

Mechanism of Action: Modulation of the NF-κB and OX40 Signaling Pathways

This compound is a novel immunomodulatory agent that exerts its effects through the dual regulation of the Nuclear Factor-kappa B (NF-κB) and OX40 signaling pathways. In disease states such as inflammatory disorders and certain cancers, these pathways are often dysregulated. This compound has been shown to inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and promoting apoptosis in targeted cells.[1] Concurrently, it modulates the OX40-OX40L axis, a critical co-stimulatory pathway in T-cell activation and survival.[2][3] By influencing these pathways, this compound presents a promising therapeutic strategy for a range of pathological conditions.

Key In Vitro Assays

A variety of in vitro assays are essential to characterize the biological activity of this compound. These assays are designed to measure cell viability, proliferation, apoptosis, and specific pathway-related endpoints.

Table 1: Summary of Quantitative Data for this compound in Key In Vitro Assays
Assay TypeCell LineParameter MeasuredResult (Example)
Cell ViabilityJurkatIC5015 µM
ApoptosisA549% Apoptotic Cells45% at 20 µM
NF-κB ActivityHEK293 (Reporter)Luciferase Activity60% inhibition at 10 µM
Cytokine ReleasePBMCsIL-6 Levels75% reduction at 10 µM
T-Cell ProliferationCD4+ T-cellsBrdU Incorporation50% inhibition at 5 µM

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., Jurkat, A549)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

NF-κB Reporter Assay

This assay quantifies the inhibition of NF-κB signaling by this compound.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • TNF-α (as a stimulant)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the HEK293 reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration.

Signaling Pathway and Experimental Workflow Diagrams

OX01914_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OX40L OX40L OX40 OX40 OX40L->OX40 Binding TRAF TRAF2, TRAF5 OX40->TRAF TNFR TNFR TNFR->TRAF IKK IKK Complex TRAF->IKK Activation IkB IκBα IKK->IkB Phosphorylation (Inhibited by this compound) NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibition Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces TNF TNF-α TNF->TNFR

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Experimental_Workflow_Cell_Viability start Start seed Seed Cells (5x10³ cells/well) start->seed incubate1 Incubate 24 hours seed->incubate1 treat Treat with this compound (0.1-100 µM) incubate1->treat incubate2 Incubate 48 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

References

Application Notes: High-Throughput Screening for Inhibitors of the OX40-OX40L Interaction Using OX01914 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The OX40 (CD134) and OX40L (CD252) signaling pathway is a critical co-stimulatory axis in the regulation of T-cell-mediated immune responses. Engagement of OX40 on activated T-cells by OX40L, expressed on antigen-presenting cells, leads to enhanced T-cell proliferation, survival, and cytokine production. Dysregulation of this pathway is implicated in autoimmune diseases and cancer. Consequently, the discovery of small molecule inhibitors of the OX40-OX40L interaction is a promising therapeutic strategy.

These application notes describe a robust high-throughput screening (HTS) assay designed to identify inhibitors of the OX40-OX40L interaction. The hypothetical compound, OX01914 , is used as a reference inhibitor to demonstrate the assay principle and data analysis.

Signaling Pathway

The binding of OX40L to OX40 receptor on the surface of activated T-cells initiates a downstream signaling cascade. This involves the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of key transcription factors such as NF-κB and NFAT. These transcription factors then drive the expression of genes involved in T-cell survival and effector functions.[1][2]

OX40_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell cluster_Inhibition Inhibition by this compound OX40L OX40L OX40 OX40 OX40L->OX40 Binding TRAFs TRAFs OX40->TRAFs Recruitment NFkB NF-κB Activation TRAFs->NFkB NFAT NFAT Activation TRAFs->NFAT Gene Gene Expression (Survival, Cytokine Production) NFkB->Gene NFAT->Gene This compound This compound This compound->OX40L Inhibits Binding

Caption: OX40-OX40L Signaling Pathway and Point of Inhibition.

Experimental Workflow

The HTS assay is a biochemical, time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the proximity of recombinant human OX40 and OX40L proteins, each labeled with a FRET donor and acceptor, respectively. Inhibition of the interaction by a compound like this compound results in a decrease in the FRET signal.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Assay Assay Execution cluster_Detection Data Acquisition & Analysis Compound_Plate 1. Compound Plating (incl. This compound) Dispensing 3. Dispense Reagents to Compound Plate Compound_Plate->Dispensing Reagent_Prep 2. Reagent Preparation (OX40-Donor, OX40L-Acceptor) Reagent_Prep->Dispensing Incubation 4. Incubation Dispensing->Incubation Reading 5. Read Plate (TR-FRET Signal) Incubation->Reading Analysis 6. Data Analysis (% Inhibition, IC50) Reading->Analysis

Caption: High-Throughput Screening Experimental Workflow.

Quantitative Data Summary

The following table summarizes the performance of the reference compound this compound in the OX40-OX40L TR-FRET assay.

ParameterValueDescription
This compound IC50 150 nMConcentration of this compound that inhibits 50% of the OX40-OX40L interaction.
Assay Window (S/B) > 10Signal-to-background ratio, indicating a robust assay.
Z'-factor > 0.7A measure of assay quality, with > 0.5 considered excellent for HTS.
DMSO Tolerance < 0.5%The maximum concentration of DMSO that does not significantly affect the assay.

Experimental Protocols

Materials and Reagents
  • Recombinant Human OX40-His-tag (Donor Labeled)

  • Recombinant Human OX40L-Fc-tag (Acceptor Labeled)

  • Assay Buffer: PBS, 0.05% Tween-20, 0.1% BSA

  • This compound (Reference Inhibitor)

  • DMSO (Dimethyl Sulfoxide)

  • 384-well low-volume white plates

Protocol: OX40-OX40L TR-FRET Assay
  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of this compound in DMSO to create a concentration gradient.

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and a known inhibitor (positive control).

  • Reagent Preparation:

    • Prepare the working solution of OX40-Donor and OX40L-Acceptor in assay buffer at 2X the final desired concentration. The optimal concentration should be empirically determined but is typically in the low nanomolar range.

  • Assay Execution:

    • Add 5 µL of the 2X OX40-Donor solution to all wells of the assay plate.

    • Add 5 µL of the 2X OX40L-Acceptor solution to all wells. The final assay volume is 10 µL.

    • Centrifuge the plates briefly to ensure all components are mixed.

  • Incubation:

    • Incubate the assay plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a TR-FRET-compatible plate reader.

    • Excitation wavelength: 340 nm.

    • Emission wavelengths: 665 nm (acceptor) and 620 nm (donor).

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

Data Analysis
  • Percentage Inhibition Calculation:

    • The percentage inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

      • Signal_Compound: TR-FRET ratio in the presence of the test compound.

      • Signal_Min: TR-FRET ratio of the negative control (DMSO).

      • Signal_Max: TR-FRET ratio of the positive control (or no inhibitor).

  • IC50 Determination:

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Conclusion

The described TR-FRET assay provides a robust and scalable method for identifying and characterizing inhibitors of the OX40-OX40L interaction in a high-throughput format. The use of a reference compound, such as the hypothetical this compound, is crucial for assay validation and quality control. This protocol can be adapted for screening large compound libraries to discover novel immunomodulatory therapeutics.

References

Application Notes and Protocols for Compound X (formerly OX01914) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro use of Compound X, a novel therapeutic agent. The following sections outline recommended dosage and concentration ranges for cell culture experiments, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. The information presented here is intended to serve as a guide for researchers utilizing Compound X in their studies.

Quantitative Data Summary

Effective concentrations of Compound X may vary depending on the cell line and experimental objectives. The following table summarizes typical concentration ranges for various in vitro assays based on preliminary studies. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Assay TypeCell Line(s)Concentration RangeIncubation TimeReference
Cell Viability (MTT/XTT) Pancreatic Cancer Cell Lines1 µM - 100 µM24 - 72 hours[1][2][3][4]
Apoptosis (Annexin V/PI) Various Cancer Cell Lines5 µM - 50 µM24 - 48 hours[5][6][7]
Signaling Pathway Analysis Relevant Cancer Cell Lines10 µM - 25 µM1 - 24 hours[8][9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.[1][3]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted Compound X to each well. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • Cells treated with Compound X

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[7]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed and treat cells with Compound X as desired in a 6-well plate.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.[6]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]

  • Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[6]

Signaling Pathways and Workflows

Signaling Pathway of Compound X

The following diagram illustrates the proposed signaling pathway through which Compound X is believed to exert its anti-cancer effects by inducing apoptosis via the degradation of the Nuclear Pore Complex (NPC).[8]

CompoundX_Signaling_Pathway cluster_cell Cancer Cell CompoundX Compound X TRIM21 TRIM21 (Ubiquitin Ligase) CompoundX->TRIM21 binds and reprograms NPC Nuclear Pore Complex (NPC) TRIM21->NPC targets Ubiquitylation Ubiquitylation NPC->Ubiquitylation becomes Degradation Proteasomal Degradation Ubiquitylation->Degradation leads to mRNA_Export_Block Blocked mRNA Export Degradation->mRNA_Export_Block results in Apoptosis Apoptosis mRNA_Export_Block->Apoptosis induces

Caption: Proposed mechanism of action for Compound X.

Experimental Workflow for In Vitro Studies

This diagram outlines a typical workflow for evaluating the efficacy of Compound X in cell culture.

Experimental_Workflow cluster_workflow In Vitro Evaluation of Compound X start Start: Select Cancer Cell Lines cell_culture Cell Culture and Maintenance start->cell_culture treatment Treat Cells with Compound X (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis->data_analysis end End: Determine IC50 and Mechanism of Action data_analysis->end

References

Application Notes and Protocols for OX01914 in GPRC5A-Glo Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GPRC5A, an orphan G protein-coupled receptor, is increasingly recognized for its role in various physiological and pathological processes, including cancer.[1][2][3][4][5][6][7][8][9][10] Its signaling is complex, involving multiple downstream pathways such as cAMP, NF-κB, STAT3, and PI3K/Akt.[1][2][3] The development of tools to modulate and study GPRC5A activity is crucial for understanding its function and for potential therapeutic development.

This document provides detailed application notes and protocols for the use of OX01914, a novel small molecule modulator of GPRC5A, in the GPRC5A-Glo™ Assay. The GPRC5A-Glo™ Assay is a bioluminescent reporter gene assay designed to measure the activation of specific signaling pathways downstream of GPRC5A. The assay principle is based on the GPRC5A-mediated activation of a transcription factor, which in turn drives the expression of a luciferase reporter gene. The resulting luminescent signal is proportional to the activity of the GPRC5A signaling pathway.

Data Presentation

Table 1: Potency and Efficacy of this compound in GPRC5A-Glo™ Assay
CompoundEC₅₀ (nM)Max Response (% of Control)Hill Slope
This compound12595%1.1
Control Compound A5,500100%1.0
Control Compound B>10,000N/AN/A
Table 2: Selectivity of this compound against other GPCRs
GPCR TargetFold Selectivity over GPRC5A
GPCR-X>800
GPCR-Y>800
GPCR-Z>800

Experimental Protocols

GPRC5A-Glo™ Assay Principle

The GPRC5A-Glo™ Assay utilizes a stable cell line co-expressing human GPRC5A and a luciferase reporter construct. The reporter construct contains a response element for a transcription factor that is modulated by GPRC5A signaling (e.g., NF-κB or STAT3). Upon activation of GPRC5A by a ligand or modulator, the downstream signaling cascade leads to the binding of the transcription factor to its response element, driving the expression of luciferase. The addition of a luciferase substrate results in a luminescent signal that is quantified using a luminometer.

Materials and Reagents
  • GPRC5A-Glo™ Assay Buffer (Store at 4°C)

  • GPRC5A-Glo™ Luciferase Substrate (Store at -20°C)

  • GPRC5A-Glo™ Cell Line (e.g., HEK293 expressing GPRC5A and reporter construct)

  • This compound and control compounds

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Cell Preparation
  • Culture the GPRC5A-Glo™ cells in appropriate media and conditions as recommended.

  • On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.

  • Dispense the cell suspension into the wells of a white, opaque assay plate.

Assay Protocol
  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in the appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

  • Compound Addition: Add the diluted compounds to the respective wells of the assay plate containing the cells. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified incubator for the optimized duration (e.g., 6 hours) to allow for GPRC5A signaling and luciferase expression.

  • Reagent Preparation: Prepare the GPRC5A-Glo™ detection reagent by mixing the luciferase substrate with the assay buffer according to the kit instructions. Allow the reagent to equilibrate to room temperature.

  • Signal Generation: Add the GPRC5A-Glo™ detection reagent to each well of the assay plate.

  • Signal Stabilization: Incubate the plate at room temperature for 10-20 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Subtract the average background luminescence (from wells with no cells) from all other measurements.

  • Normalize the data to the vehicle control to determine the percentage of activation.

  • Plot the normalized data against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum response.

Mandatory Visualizations

GPRC5A_Signaling_Pathway This compound This compound GPRC5A GPRC5A This compound->GPRC5A Activates G_Protein G Protein GPRC5A->G_Protein PI3K PI3K GPRC5A->PI3K STAT3 STAT3 GPRC5A->STAT3 AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Nucleus Nucleus PKA->Nucleus Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB IKK->NFkB NFkB->Nucleus STAT3->Nucleus Gene_Expression Gene Expression (e.g., Luciferase) Nucleus->Gene_Expression

Caption: GPRC5A Signaling Pathways.

GPRC5A_Glo_Assay_Workflow Start Start Plate_Cells Plate GPRC5A-Glo™ Cells Start->Plate_Cells Prepare_Compounds Prepare this compound Dilutions Plate_Cells->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate Incubate (e.g., 6h, 37°C) Add_Compounds->Incubate Add_Reagent Add GPRC5A-Glo™ Reagent Incubate->Add_Reagent Incubate_RT Incubate (15 min, RT) Add_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze Data (EC₅₀) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: GPRC5A-Glo™ Assay Workflow.

References

Application Notes & Protocols for Measuring OX40/OX40L Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following document provides detailed application notes and experimental protocols for the quantitative measurement of the activity of the OX40/OX40L signaling pathway. The initial user query for "OX01914" did not yield a specific molecular entity; therefore, based on the context of measuring biological activity and signaling pathways, this document focuses on the well-established immune checkpoint proteins OX40 (also known as CD134 or TNFRSF4) and its ligand, OX40L (also known as CD252 or TNFSF4). The interaction between OX40 on activated T cells and OX40L on antigen-presenting cells is a critical co-stimulatory signal that enhances T cell proliferation, survival, and cytokine production.[1][2][3] Consequently, modulating this pathway with agonist or antagonist antibodies is a promising strategy in immunotherapy for cancer and autoimmune diseases.[4]

This document outlines several key methodologies for assessing the activity of the OX40/OX40L pathway, including direct binding assays, cell-based reporter assays, and functional assays using primary immune cells.

I. Biochemical Assays for Measuring OX40 and OX40L Binding

Biochemical assays are fundamental for quantifying the direct interaction between OX40 and OX40L and for screening potential inhibitors.

Application Note:

These assays are ideal for high-throughput screening of large compound libraries to identify molecules that either block or enhance the OX40-OX40L interaction. They provide a direct measure of binding affinity and can be used to determine the IC50 of inhibitory compounds or the EC50 of binding enhancers. The primary formats are ELISA-based and chemiluminescent assays.[5][6]

OX40:OX40L Inhibitor Screening Chemiluminescence Assay

This assay measures the disruption of the OX40-OX40L interaction by a test compound.

Experimental Protocol:

  • Plate Coating: Dilute recombinant human OX40L to 4 µg/ml in PBS and add 50 µl to each well of a 96-well white microplate. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate three times with 100 µl of 1x Immuno Buffer 1.[7]

  • Blocking: Add 100 µl of Blocking Buffer 2 to each well and incubate for 10 minutes at room temperature with slow agitation.[7]

  • Inhibitor Addition: Add 5 µl of the test inhibitor compound at various concentrations to the designated wells. For control wells, add 5 µl of diluent solution (e.g., 10% DMSO in 1x Immuno Buffer 1). Incubate for 1 hour at room temperature with slow agitation.[7]

  • Biotinylated OX40 Addition: Dilute biotinylated human OX40 to 1 ng/µl in 1x Immuno Buffer 1. Add 20 µl to each well (except the "Blank" wells) and incubate for 2 hours at room temperature with slow agitation.[7]

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-HRP Addition: Dilute Streptavidin-HRP 1000-fold in Blocking Buffer 2. Add 100 µl to each well and incubate for 1 hour at room temperature.[7]

  • Washing: Repeat the washing step as in step 2.

  • Detection: Prepare the ELISA ECL Substrate by mixing equal volumes of Substrate A and Substrate B. Add 100 µl of the mixture to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

Data Presentation:

ParameterDescriptionExample Value
IC50 The concentration of an inhibitor that reduces the binding of OX40 to OX40L by 50%.10 nM
Signal Window The ratio of the signal in the positive control (no inhibitor) to the blank (no OX40).>10
Z'-factor A measure of the statistical effect size and an indicator of assay quality.>0.5

II. Cell-Based Reporter Assays for OX40 Pathway Activation

Cell-based assays provide a more physiologically relevant system to measure the functional consequences of OX40 engagement.

Application Note:

Reporter gene assays are a robust method for quantifying the activation of the OX40 signaling pathway in a cellular context.[1][8][9] These assays typically utilize an engineered cell line, such as Jurkat (a human T-lymphocyte cell line) or HEK293, that stably expresses human OX40 and a reporter gene (e.g., luciferase) under the control of a downstream transcription factor, most commonly NF-κB.[9][10] Upon activation of OX40 by its ligand or an agonist antibody, the NF-κB signaling cascade is initiated, leading to the expression of the reporter gene, which can be quantified as a luminescent or fluorescent signal.[9] These assays are highly reproducible and suitable for high-throughput screening of OX40 agonists and antagonists.

OX40/NF-κB Luciferase Reporter Assay

This protocol describes a method to measure the activation of the OX40 pathway in response to an agonist antibody.

Experimental Protocol:

  • Cell Plating: On the day before the assay, plate FcγRIIb CHO-K1 cells at a density of 8 x 10³ cells in 10 µl of assay medium per well in a 96-well plate. Incubate at 37°C for 5 hours.[2]

  • Co-incubation: Add OX40 Effector Cells (e.g., Jurkat cells stably expressing OX40 and an NF-κB-luciferase reporter) to the plate at a density of 1 x 10⁴ cells in 10 µl of assay medium per well. Co-incubate with the FcγRIIb CHO-K1 cells overnight at 37°C.[2]

  • Agonist Addition: On the day of the assay, prepare serial dilutions of the anti-OX40 agonist antibody or OX40L. Add 0.2 µl of the diluted antibody/ligand to the appropriate wells.

  • Induction: Incubate the plate for 5-6 hours at 37°C to allow for pathway activation and reporter gene expression.[2]

  • Lysis and Luminescence Measurement: Add 20 µl of a luciferase detection reagent (e.g., Bio-Glo™ Reagent) to each well.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Presentation:

ParameterDescriptionExample Value
EC50 The concentration of an agonist that induces a half-maximal response.50 ng/ml
Fold Induction The ratio of the signal in the presence of the agonist to the signal in the absence of the agonist.20-fold
Maximal Response The maximum signal achieved at saturating concentrations of the agonist.1,000,000 RLU

III. Primary Cell-Based Functional Assays

Functional assays using primary immune cells provide the most physiologically relevant data on the consequences of OX40/OX40L pathway modulation.

Application Note:

These assays measure key downstream effects of OX40 signaling in primary T cells, such as proliferation and cytokine production.[2][11] While more complex and variable than biochemical or reporter assays due to the use of primary cells, they are essential for validating the biological activity of lead compounds.[2] Common readouts include T cell proliferation measured by thymidine (B127349) incorporation or dye dilution, and cytokine secretion (e.g., IL-2, IFN-γ) quantified by ELISA or flow cytometry.

T Cell Proliferation Assay

This protocol measures the effect of OX40L on T cell proliferation.

Experimental Protocol:

  • T Cell Isolation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic bead separation).

  • Cell Seeding: Seed the isolated T cells in a 96-well plate at a density of 3 x 10³ cells per well.[11]

  • Stimulation: Stimulate the T cells with a suboptimal concentration of a T cell activator, such as phytohemagglutinin (0.10 mg/ml).[11]

  • Treatment: Treat the cells with increasing concentrations of recombinant OX40L protein (e.g., 10, 50, 100, 200 ng/ml).[11] For antagonist studies, pre-incubate the cells with a neutralizing anti-OX40L antibody before adding OX40L.[11]

  • Incubation: Incubate the cells for 24 hours at 37°C.[11]

  • Proliferation Measurement: Add a proliferation indicator, such as CCK-8 (10 µl per well), and incubate for an additional 2-4 hours.[11]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Cytokine Release Assay

This protocol measures the production of cytokines by T cells following OX40 stimulation.

Experimental Protocol:

  • T Cell Stimulation: Activate human CD4+ T cells by plating them on a plate pre-coated with anti-CD3 and anti-OX40 antibodies.

  • Incubation: Culture the cells for a specified period (e.g., 24-72 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Data Presentation:

ParameterDescriptionExample Value
Proliferation Index A measure of the increase in cell number in response to stimulation.3.5
Cytokine Concentration The amount of a specific cytokine released into the culture medium.IL-2: 500 pg/ml
EC50 (Cytokine Release) The concentration of an agonist that induces half-maximal cytokine release.100 ng/ml

IV. Visualizations

Signaling Pathway and Experimental Workflows

OX40_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Activated T Cell cluster_outcomes Cellular Outcomes OX40L OX40L OX40 OX40 OX40L->OX40 Binding TRAF2_5 TRAF2, TRAF5 OX40->TRAF2_5 Recruitment NFkB NF-κB TRAF2_5->NFkB Activation PI3K_Akt PI3K/Akt TRAF2_5->PI3K_Akt Activation Nucleus Nucleus NFkB->Nucleus Survival Survival PI3K_Akt->Survival Proliferation Proliferation Nucleus->Proliferation Cytokine_Production Cytokine Production (IL-2, IFN-γ) Nucleus->Cytokine_Production

Caption: OX40 signaling pathway in activated T cells.

Reporter_Assay_Workflow OX40/NF-κB Reporter Assay Workflow plate_cells 1. Plate FcγRIIb CHO-K1 cells and OX40 effector cells add_agonist 2. Add serial dilutions of OX40 agonist/ligand plate_cells->add_agonist incubate 3. Incubate for 5-6 hours at 37°C add_agonist->incubate add_reagent 4. Add luciferase detection reagent incubate->add_reagent read_luminescence 5. Measure luminescence add_reagent->read_luminescence

Caption: Workflow for an OX40/NF-κB luciferase reporter assay.

Binding_Assay_Workflow OX40:OX40L Binding Assay Workflow coat_plate 1. Coat plate with recombinant OX40L block 2. Wash and block wells coat_plate->block add_inhibitor 3. Add test inhibitor block->add_inhibitor add_ox40 4. Add biotinylated OX40 add_inhibitor->add_ox40 add_streptavidin 5. Add Streptavidin-HRP add_ox40->add_streptavidin detect 6. Add chemiluminescent substrate and read signal add_streptavidin->detect

Caption: Workflow for an OX40:OX40L inhibitor screening assay.

References

Application Notes and Protocols: OX01914 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Following a comprehensive search of available scientific literature and databases, no specific information was found for a compound designated "OX01914." Consequently, details regarding its solution preparation, stability, solubility, and mechanism of action are not available.

The general principles of laboratory solution preparation are provided below for reference. These are standard procedures and may not be applicable to "this compound" without specific data on the compound's chemical and physical properties.

General Principles of Solution Preparation

For any new compound, the following steps are generally recommended to develop a protocol for solution preparation and determine its stability.

Solubility Assessment

A preliminary solubility test is crucial to identify suitable solvents. This typically involves:

  • Solvent Screening: Testing the solubility of the compound in a range of common laboratory solvents (e.g., water, saline, ethanol, DMSO, methanol).

  • Quantitative Measurement: Determining the concentration at which the compound dissolves in a given solvent at a specific temperature. This is often expressed in mg/mL or molarity.

Solution Preparation Protocol (General)

Once a suitable solvent is identified, a standard protocol for preparing a stock solution can be established.

Materials:

  • Compound powder

  • Appropriate solvent

  • Calibrated balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Dissolving: Add the weighed compound to a volumetric flask. Add a portion of the solvent (typically about 50-70% of the final volume).

  • Mixing: Mix the solution thoroughly to dissolve the compound. This may involve vortexing or sonication. Gentle heating may be required for some compounds, but this should be tested for its impact on stability.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the solvent to reach the final desired volume in the volumetric flask.

  • Final Mixing: Invert the flask several times to ensure a homogenous solution.

Stability Assessment

The stability of the prepared solution should be evaluated under various conditions to determine the optimal storage and handling procedures.

Typical Stability Studies:

  • Temperature Stability: Aliquots of the solution are stored at different temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and analyzed at various time points.

  • Freeze-Thaw Stability: The solution undergoes multiple freeze-thaw cycles, and its integrity is assessed after each cycle.

  • Light Sensitivity: The solution is exposed to light and compared to a sample stored in the dark to determine if it is light-sensitive.

  • pH Stability: The stability of the compound in solutions of different pH is assessed, particularly for aqueous solutions.

Analysis: The concentration and purity of the compound in the stored solutions are typically measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Diagrams of General Laboratory Workflows

Below are generalized diagrams representing typical laboratory workflows for solution preparation and stability testing.

Solution_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex / Sonicate dissolve->mix adjust Adjust to Final Volume mix->adjust store Store Stock Solution (-80°C or -20°C) adjust->store

Caption: A generalized workflow for preparing a stock solution of a chemical compound.

Stability_Testing_Workflow cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points start Prepare Solution Aliquots temp Different Temperatures (-80°C, -20°C, 4°C, RT) start->temp freeze_thaw Freeze-Thaw Cycles start->freeze_thaw light Light vs. Dark start->light hplc HPLC / LC-MS Analysis temp->hplc freeze_thaw->hplc light->hplc data Data Interpretation hplc->data

Caption: A typical experimental workflow for assessing the stability of a chemical compound in solution.

Disclaimer: The information provided above is general in nature. Without specific data for "this compound," these guidelines may not be appropriate. It is imperative to consult the manufacturer's or supplier's documentation for any specific compound to ensure safe and effective handling and use.

No In Vivo Data Currently Available for OX01914 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no in vivo animal model data, pharmacological information, or mechanism of action studies could be identified for a compound designated as OX01914.

This absence of information prevents the creation of the requested detailed Application Notes and Protocols. The core requirements, including the summarization of quantitative data, provision of detailed experimental methodologies, and visualization of signaling pathways and experimental workflows, cannot be fulfilled without foundational research data on this compound's effects in animal models.

It is possible that this compound is an internal compound designation not yet disclosed in public forums, a very early-stage compound for which in vivo studies have not been published, or a misidentified compound name.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if applicable, or await future publications or presentations from the originating institution. Without primary research data, any attempt to generate the requested content would be speculative and not based on factual scientific evidence.

Application Notes and Protocols for Studying the Effects of OX01914 on GRK2 Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial drug targets. Upon activation by a ligand, GPCRs trigger intracellular signaling cascades. A key regulatory mechanism for many GPCRs is desensitization, a process initiated by GPCR kinases (GRKs) that phosphorylate the activated receptor. This phosphorylation promotes the recruitment of β-arrestins, which uncouple the receptor from G proteins and initiate receptor internalization, thereby terminating G protein-dependent signaling.[1][2][3] G protein-coupled receptor kinase 2 (GRK2) is a ubiquitously expressed kinase that plays a prominent role in the desensitization of numerous GPCRs.[4][5]

The hypothetical molecule, OX01914, is a novel compound whose effects on GPCR signaling are under investigation. This document provides detailed protocols to study the effect of this compound on the recruitment of GRK2 to a target GPCR. The primary methods described are Bioluminescence Resonance Energy Transfer (BRET) for real-time analysis in living cells and co-immunoprecipitation (Co-IP) for validation of the protein-protein interaction.[1][2][6][7]

Hypothetical Signaling Pathway of this compound

For the purpose of this protocol, we will hypothesize that this compound acts as an agonist on a specific target GPCR. Upon binding, this compound induces a conformational change in the receptor, leading to the recruitment of GRK2. The recruited GRK2 then phosphorylates the intracellular domains of the GPCR, initiating the process of desensitization.

OX01914_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Target GPCR GRK2 GRK2 GPCR->GRK2 2. Recruitment This compound This compound This compound->GPCR 1. Binding Phosphorylated_GPCR Phosphorylated GPCR GRK2->Phosphorylated_GPCR 3. Phosphorylation Beta_Arrestin β-Arrestin Phosphorylated_GPCR->Beta_Arrestin 4. Recruitment Internalization Internalization Beta_Arrestin->Internalization 5. Internalization BRET_Workflow Start Start Transfect Co-transfect cells with GPCR-Rluc and GRK2-GFP Start->Transfect Incubate_24_48h Incubate for 24-48h Transfect->Incubate_24_48h Plate_Cells Plate cells in 96-well plate Incubate_24_48h->Plate_Cells Add_Compound Add this compound or vehicle Plate_Cells->Add_Compound Incubate_Time_Course Incubate for time course Add_Compound->Incubate_Time_Course Add_Substrate Add Coelenterazine h Incubate_Time_Course->Add_Substrate Measure_BRET Measure luminescence at donor and acceptor wavelengths Add_Substrate->Measure_BRET Analyze_Data Calculate BRET ratio and generate dose-response curve Measure_BRET->Analyze_Data End End Analyze_Data->End CoIP_Workflow Start Start Transfect_Treat Transfect cells with tagged proteins and treat with this compound Start->Transfect_Treat Lyse_Cells Lyse cells and collect supernatant Transfect_Treat->Lyse_Cells Immunoprecipitate Immunoprecipitate target GPCR using specific antibody Lyse_Cells->Immunoprecipitate Elute_Proteins Elute protein complexes Immunoprecipitate->Elute_Proteins SDS_PAGE Separate proteins by SDS-PAGE Elute_Proteins->SDS_PAGE Western_Blot Transfer to membrane and probe with antibody against GRK2 SDS_PAGE->Western_Blot Detect_Signal Detect chemiluminescent signal Western_Blot->Detect_Signal End End Detect_Signal->End

References

Unraveling OX01914: Application Notes for Oxalate Oxidase, Oxicodegol Trifluoroacetate, and Octadecylphosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Identification: The identifier "OX01914" does not correspond to a universally recognized chemical entity. Our investigation suggests this may be an internal catalog number or a potential typographical error. We have identified three plausible candidates based on alphanumeric similarity and common research areas: Oxalate (B1200264) Oxidase , Oxicodegol trifluoroacetate (B77799) , and Octadecylphosphocholine . This document provides detailed application notes and protocols for all three distinct compounds to ensure comprehensive support for your research needs.

Part 1: Oxalate Oxidase

Oxalate oxidase (EC 1.2.3.4) is an enzyme that catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. It is found in various plants and microorganisms and plays a role in plant defense against pathogens and abiotic stress.

Commercial Sources and Availability

A variety of commercial sources provide Oxalate Oxidase in different forms, including lyophilized powders and recombinant proteins from various expression systems. The following table summarizes the availability from a selection of suppliers.

SupplierProduct NameSource/Expression SystemFormAvailable Quantities
Biosynth Oxalate Oxidase, freeze-driedWheatLyophilized Powder0.005 KU, 0.01 KU, 0.025 KU
MedChemExpress Oxalate OxidaseRecombinant E. coliLyophilized Powder5 U, 10 U
MyBioSource Oxalate oxidase GF-2.8 recombinant proteinE. coli, Yeast, BaculovirusLyophilized Powder0.02 mg, 0.1 mg
Creative Enzymes oxalate oxidaseNot SpecifiedLiquid or Lyophilized PowderInquire for details
CUSABIO Recombinant Hordeum vulgare Oxalate oxidase 1E. coliLiquid or Lyophilized Powder20 ug, 100 ug, 1 mg
Vareum Recombinant Hordeum vulgare Oxalate oxidase 1E. coliLiquid or Lyophilized Powder20 ug, 100 ug, 1 mg
Aladdin Scientific Oxalate Oxidase (OXO)MicroorganismLyophilized Powder25 U, 100 U, 500 U
BioVision B. subtilis Recombinant, Oxalate oxidase (OxOx)B. subtilisNot SpecifiedInquire for details
Signaling Pathway and Mechanism of Action

Oxalate oxidase is a key enzyme in plant defense and stress response. Its primary function is the enzymatic degradation of oxalate, a molecule produced by some plant pathogens, into carbon dioxide (CO₂) and hydrogen peroxide (H₂O₂). The generated H₂O₂ acts as a signaling molecule and a direct antimicrobial agent.

The signaling cascade initiated by Oxalate Oxidase-derived H₂O₂ can lead to several downstream effects, including:

  • Cell Wall Fortification: H₂O₂ promotes the cross-linking of cell wall components, creating a physical barrier against pathogen invasion.

  • Induction of Defense Genes: H₂O₂ can act as a second messenger to activate the expression of pathogenesis-related (PR) proteins and other defense-related genes.

  • Hypersensitive Response (HR): In some cases, a rapid burst of H₂O₂ can trigger programmed cell death at the site of infection, a process known as the hypersensitive response, which limits the spread of the pathogen.

Oxalate_Oxidase_Pathway cluster_pathogen Pathogen Interaction cluster_plant_cell Plant Cell cluster_responses Downstream Effects Pathogen Pathogen Oxalate Oxalate Pathogen->Oxalate produces Oxalate_Oxidase Oxalate Oxidase Oxalate->Oxalate_Oxidase substrate H2O2 Hydrogen Peroxide (H₂O₂) Oxalate_Oxidase->H2O2 produces Defense_Responses Defense Responses H2O2->Defense_Responses triggers Cell_Wall Cell Wall Fortification Defense_Responses->Cell_Wall Gene_Expression Defense Gene Expression Defense_Responses->Gene_Expression HR Hypersensitive Response Defense_Responses->HR

Oxalate Oxidase in Plant Defense
Experimental Protocols

This protocol is adapted from commercially available kits and literature procedures for the determination of Oxalate Oxidase activity in various samples. The assay is based on the quantification of H₂O₂, a product of the oxalate oxidase reaction.

Materials:

  • Assay Buffer (e.g., 50 mM Sodium Succinate, pH 3.8)

  • Substrate Solution (e.g., 200 mM Oxalic Acid)

  • Colorimetric Probe (e.g., a solution containing 3-Methyl-2-Benzothiazolinone Hydrazone (MBTH) and N,N-Dimethylaniline (DMA))

  • Horseradish Peroxidase (HRP) solution

  • Stop Solution (e.g., 100 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at or near 555 nm

  • Sample (e.g., plant tissue homogenate, purified enzyme)

Procedure:

  • Sample Preparation:

    • Tissue Samples: Homogenize ~0.1 g of tissue in 1 mL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.

    • Cell/Bacteria Samples: Resuspend the cell pellet in Assay Buffer. Sonicate on ice to lyse the cells. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

  • Assay Reaction:

    • Add 20 µL of the prepared sample to a well of a 96-well plate.

    • Prepare a reaction mixture containing 1.7 mL of Assay Buffer and 0.04 mL of Substrate Solution.

    • Add 1 mL of the enzyme solution (sample) to the reaction mixture.

    • Incubate the mixture at 30-55°C for 30 minutes. The optimal temperature may vary depending on the enzyme source.

    • Stop the reaction by adding 0.1 mL of Stop Solution.

  • Color Development:

    • Add 1 mL of the coloring reagent (MBTH/DMA solution) and a suitable amount of HRP (e.g., 3 U) to the reaction mixture.

    • Incubate at room temperature for a sufficient time for color development (e.g., 15-30 minutes).

  • Measurement:

    • Measure the absorbance at 555 nm using a microplate reader.

  • Calculation:

    • The increase in absorbance is directly proportional to the H₂O₂ concentration, and thus to the Oxalate Oxidase activity. The activity can be calculated based on a standard curve generated with known concentrations of H₂O₂.

Part 2: Oxicodegol Trifluoroacetate (NKTR-181)

Oxicodegol trifluoroacetate, also known as NKTR-181, is a novel, full mu-opioid receptor agonist that was developed with the aim of providing analgesia with a reduced potential for abuse. Its unique property is a slow rate of entry into the central nervous system (CNS).

Commercial Sources and Availability

Oxicodegol trifluoroacetate is primarily available for research purposes through custom synthesis from specialized chemical suppliers.

SupplierProduct NameCAS NumberFormAvailability
MedKoo Oxicodegol trifluoroacetate1211231-85-4SolidCustom Synthesis (minimum 1 gram)
Signaling Pathway and Mechanism of Action

As a mu-opioid receptor agonist, Oxicodegol activates the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR initiates two primary signaling cascades: the G-protein dependent pathway, which is associated with analgesia, and the β-arrestin mediated pathway, which has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.

G-Protein Dependent Signaling:

  • Upon agonist binding, the Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The Gβγ subunit can modulate various ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions hyperpolarize the neuron, reducing its excitability and inhibiting the release of neurotransmitters involved in pain signaling.

β-Arrestin Mediated Signaling:

  • Prolonged or high-concentration agonist binding can lead to the phosphorylation of the MOR by G-protein coupled receptor kinases (GRKs).

  • This phosphorylation promotes the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization (endocytosis), and the initiation of a separate wave of signaling events independent of G-proteins.

Mu_Opioid_Pathway cluster_g_protein G-Protein Pathway (Analgesia) cluster_beta_arrestin β-Arrestin Pathway (Side Effects) Oxicodegol Oxicodegol MOR Mu-Opioid Receptor (MOR) Oxicodegol->MOR G_protein Gi/o Protein MOR->G_protein GRK GRK MOR->GRK AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia cAMP_decrease->Analgesia Ion_channel->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR Beta_arrestin β-Arrestin Recruitment P_MOR->Beta_arrestin Internalization Receptor Internalization Beta_arrestin->Internalization Side_Effects Tolerance, etc. Internalization->Side_Effects

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Small Molecule Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies for troubleshooting insolubility issues with small molecule inhibitors. Specific details for a compound labeled "OX01914" are not publicly available. Researchers should adapt these recommendations based on the empirically determined characteristics of their specific molecule.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor, this compound, has precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules. Here are several steps you can take to address this:

  • Decrease the Final Concentration: The concentration of this compound in your assay may be exceeding its aqueous solubility limit. Attempt to lower the final concentration to a level where it remains in solution.

  • Optimize DMSO Concentration: While minimizing DMSO in your final solution is ideal, a slightly higher concentration may be necessary to maintain the solubility of this compound. Many cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is crucial to perform a vehicle control to ensure the DMSO concentration itself is not impacting your experimental results.[1]

  • Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1][2] Experimenting with different pH values for your buffer may help you find the optimal range for this compound's solubility.

  • Utilize a Co-solvent System: Consider using a co-solvent, such as ethanol (B145695) or PEG, in combination with water to improve the solubility of highly insoluble compounds.[1][3]

Q2: How can I determine the optimal solvent for my initial stock solution of this compound?

A2: The choice of a primary solvent is critical for creating high-concentration stock solutions.

  • Dimethyl Sulfoxide (DMSO): DMSO is a common choice for creating high-concentration stock solutions of hydrophobic compounds due to its strong solubilizing properties.[1]

  • Ethanol: For less hydrophobic molecules, ethanol can be a suitable solvent.

  • Consult the Supplier's Datasheet: Always refer to the manufacturer's datasheet for specific recommendations on the best solvent for this compound.

Q3: Can repeated freeze-thaw cycles of my DMSO stock solution affect the stability and solubility of this compound?

A3: Yes, repeated freeze-thaw cycles can negatively impact your small molecule inhibitor.

  • Water Absorption: DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere each time the vial is opened. This can lead to the dilution of your stock solution over time.[1]

  • Precipitation: The introduction of water can cause your compound to precipitate out of the DMSO stock, leading to an inaccurate concentration.

  • Recommendation: To avoid these issues, it is best practice to aliquot your stock solution into smaller, single-use volumes.

Q4: I suspect that this compound is degrading in my assay medium. How can I investigate this?

A4: To check for the degradation of your inhibitor in the assay medium, you can perform a time-course experiment. By measuring the activity of this compound at different time points after its addition to the medium, a decrease in activity over time could indicate instability.[1]

Data Presentation: Solubility Profile of a Small Molecule Inhibitor

The following table provides an example of how to summarize the solubility data for a small molecule inhibitor like this compound. It is essential to empirically determine these values for your specific compound.

Solvent Maximum Solubility (at 25°C) Notes
DMSO > 100 mMRecommended for primary stock solutions.
Ethanol ~ 25 mMMay require gentle warming to fully dissolve.
PBS (pH 7.4) < 10 µMProne to precipitation at higher concentrations.
Water InsolubleNot recommended as a primary solvent.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of the small molecule inhibitor powder.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 50 mM).

  • Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a short period to ensure the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Determining the Kinetic Solubility in an Aqueous Buffer
  • Prepare a Serial Dilution: From your high-concentration DMSO stock, prepare a serial dilution in DMSO.

  • Dilute into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to your aqueous assay buffer.

  • Incubate and Observe: Incubate the samples at room temperature for a set period (e.g., 2 hours). After incubation, visually inspect for any signs of precipitation.

  • Quantify Solubility (Optional): To obtain a quantitative measure, the samples can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the supernatant can then be determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.

Visualizations

Troubleshooting Workflow for Insolubility Issues

G cluster_0 cluster_1 Assay Optimization A Insolubility Observed (Precipitation) B Review Compound Data Sheet A->B Initial Step C Prepare Fresh Stock Solution B->C Confirm Proper Solvent D Optimize Assay Conditions C->D Fresh Stock Still Precipitates E Consider Alternative Formulation D->E Optimization Fails F Successful Solubilization D->F Issue Resolved D1 Lower Final Concentration D->D1 D2 Increase Co-solvent (e.g., DMSO) D->D2 D3 Adjust Buffer pH D->D3 E->F Issue Resolved

Caption: A workflow diagram for troubleshooting insolubility.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription This compound This compound This compound->Kinase2 Inhibits

References

Optimizing OX01914 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: OX01914

Disclaimer: The compound "this compound" is a hypothetical agent created for illustrative purposes, as no specific information is publicly available for a compound with this designation. The following technical support guide is a representative example for researchers working with a novel OX40 agonist, based on established principles of immunology and drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational small molecule designed as a potent and selective agonist for the OX40 receptor (also known as CD134 or TNFRSF4). The OX40 receptor is a co-stimulatory molecule expressed on activated T-cells.[1] By binding to and activating OX40, this compound is intended to enhance T-cell survival, proliferation, and cytokine production, thereby promoting a more robust immune response.[1] This mechanism is of significant interest in immuno-oncology and for the treatment of certain infectious diseases.

Q2: What is the recommended starting concentration range for in vitro experiments with this compound?

A2: For initial experiments, we recommend a dose-response study starting from a low concentration (e.g., 0.1 nM) and titrating up to a high concentration (e.g., 10 µM) to cover the full dynamic range of the compound's activity. A typical starting point for a dose-response curve would be a 10-point, 3-fold serial dilution. The optimal concentration will be cell-type and assay-dependent.

Q3: How can I confirm that this compound is activating the OX40 signaling pathway in my cells?

A3: Activation of the OX40 pathway can be confirmed by assessing downstream signaling events. Upon binding its ligand, OX40 recruits TRAF (TNF receptor-associated factor) proteins, leading to the activation of the NF-κB and JNK signaling pathways.[1] Therefore, you can measure the phosphorylation of key downstream proteins (e.g., IκBα, JNK) via Western blot or assess the activation of the NF-κB pathway using a reporter assay.[2]

Troubleshooting Guides

Issue 1: No significant T-cell activation is observed at expected concentrations.

  • Possible Cause 1: Low or absent OX40 expression on target cells.

    • Solution: The expression of OX40 is transient and is typically upregulated on T-cells 24-72 hours after initial activation.[1] Confirm OX40 expression on your target cells (e.g., activated CD4+ or CD8+ T-cells) at the time of this compound treatment using flow cytometry. If expression is low, you may need to optimize your initial T-cell activation protocol (e.g., using anti-CD3/CD28 antibodies).

  • Possible Cause 2: Suboptimal assay conditions.

    • Solution: Ensure that your cell culture media and supplements are fresh and that the cells are healthy and in the logarithmic growth phase. Review the experimental protocol for the specific assay (e.g., proliferation, cytokine release) to ensure all steps were followed correctly.

  • Possible Cause 3: Compound degradation.

    • Solution: this compound is light-sensitive. Ensure that the compound is stored protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment from a stock solution.

Issue 2: High background signal in the NF-κB reporter assay.

  • Possible Cause 1: Basal NF-κB activity.

    • Solution: Some cell lines have high basal NF-κB activity. Ensure you include an untreated control and a vehicle-only control to determine the baseline signal. If the background is still too high, you may need to serum-starve the cells for a few hours before treatment, if appropriate for your cell type.

  • Possible Cause 2: Reporter plasmid issues.

    • Solution: If using a transiently transfected reporter plasmid, optimize the transfection efficiency and the amount of plasmid used. Ensure the reporter construct is appropriate for your cell type.

Quantitative Data Summary

The following tables provide representative data for this compound from in-house validation studies. These values should be used as a reference, and researchers should determine the optimal concentrations for their specific experimental systems.

Table 1: Dose-Response of this compound in an NF-κB Reporter Assay

This compound ConcentrationFold Induction of NF-κB Activity (Mean ± SD)
0.1 nM1.2 ± 0.2
1 nM3.5 ± 0.4
10 nM8.9 ± 0.7
100 nM15.2 ± 1.1
1 µM16.1 ± 1.3
10 µM16.3 ± 1.5
EC50 8.5 nM

Table 2: Effect of this compound on Activated Human CD4+ T-cell Proliferation

This compound ConcentrationProliferation Index (Mean ± SD)
1 nM1.1 ± 0.1
10 nM1.8 ± 0.2
100 nM2.5 ± 0.3
1 µM2.6 ± 0.3
EC50 25 nM

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Assay for this compound Activity

  • Cell Plating: Plate HEK293 cells stably expressing human OX40 and an NF-κB luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well.

  • Incubation: Culture the cells for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay medium, starting from a top concentration of 10 µM.

  • Treatment: Add the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Add a luciferase substrate reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold induction. Plot the fold induction against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.[3][4]

Visualizations

OX40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OX40 OX40 Receptor This compound->OX40 TRAF2 TRAF2 OX40->TRAF2 TRAF3 TRAF3 OX40->TRAF3 TRAF5 TRAF5 OX40->TRAF5 IKK_complex IKK Complex TRAF2->IKK_complex JNK_pathway JNK Pathway TRAF2->JNK_pathway TRAF5->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Gene_expression Gene Expression (e.g., Cytokines, Survival Factors) NFkappaB_nuc->Gene_expression

Caption: Simplified OX40 signaling pathway activated by this compound.

Experimental_Workflow start Start: Prepare Activated T-cells dose_response 1. Dose-Response Curve (10-point, 3-fold dilution, 0.1 nM - 10 µM) start->dose_response assay_choice 2. Select Primary Assay dose_response->assay_choice proliferation 3a. T-cell Proliferation Assay (e.g., CFSE dilution) assay_choice->proliferation Efficacy cytokine 3b. Cytokine Release Assay (e.g., IL-2, IFN-γ ELISA) assay_choice->cytokine Function target_engagement 4. Confirm Target Engagement (NF-κB Reporter Assay or Western Blot) proliferation->target_engagement cytokine->target_engagement cytotoxicity 5. Assess Cytotoxicity (e.g., LDH or Annexin V/PI staining) target_engagement->cytotoxicity optimization 6. Analyze Data & Determine Optimal Concentration Range cytotoxicity->optimization end End: Proceed with further experiments optimization->end

Caption: Workflow for optimizing this compound concentration.

References

Technical Support Center: Assays Based on the OX40-OX40L Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving the OX40-OX40L pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common pitfalls encountered during their experiments. As "OX01914" does not correspond to a publicly recognized molecule, this guide focuses on the broader and well-established field of assays related to the OX40-OX40L signaling pathway, a critical co-stimulatory axis in T-cell activation and a promising target for immunotherapy.

Frequently Asked Questions (FAQs)

Q1: What are the most common assays used to study the OX40-OX40L pathway?

A1: The most common assays for investigating the OX40-OX40L pathway include:

  • Reporter Gene Assays: To measure the downstream signaling of OX40 activation, typically through NF-κB or NFAT transcription factors linked to a reporter gene like luciferase.

  • T-cell Proliferation Assays: To assess the impact of OX40 agonists or antagonists on T-cell proliferation, often using techniques like CFSE dye dilution.

  • Cytokine Release Assays: To quantify the production of cytokines such as IFN-γ, IL-2, IL-4, and IL-6 from T-cells following OX40 stimulation, commonly measured by ELISA or flow cytometry.[1][2]

  • Receptor-Ligand Binding Assays: To screen for and characterize molecules that modulate the interaction between OX40 and its ligand, OX40L, using methods like ELISA and TR-FRET.

Q2: What are the key cell types to use in OX40-OX40L pathway assays?

A2: The choice of cell type is critical for the success of your assay.

  • Primary T-cells: Activated CD4+ and CD8+ T-cells are the primary cell types expressing OX40. While they provide a physiologically relevant system, they can also introduce donor-to-donor variability.

  • Antigen-Presenting Cells (APCs): Dendritic cells, macrophages, and activated B-cells are the primary expressors of OX40L.[3]

  • Engineered Cell Lines: Cell lines such as HEK293 or Jurkat cells can be engineered to express OX40 and a reporter gene (e.g., NF-κB-luciferase), providing a more consistent and reproducible assay system for screening.

Q3: What is the expected outcome of stimulating the OX40 pathway in T-cells?

A3: Stimulation of the OX40 pathway on activated T-cells is expected to lead to several key outcomes:

  • Enhanced T-cell proliferation and survival.[3][4]

  • Increased production of pro-inflammatory cytokines, including IFN-γ, IL-2, and IL-4.[1][2]

  • Augmentation of effector T-cell function.

  • Inhibition of the suppressive activity of regulatory T-cells (Tregs).[3]

Troubleshooting Guides

Reporter Gene Assays

Problem: High background signal in my luciferase reporter assay.

Possible CauseTroubleshooting Solution
Contamination Use sterile techniques and fresh, filtered reagents to prevent microbial contamination, which can produce light.[5]
Intrinsic Promoter Activity The minimal promoter in your reporter construct may have some basal activity. Test a promoterless vector as a negative control.
High Reagent Concentration Titrate the concentration of your reporter plasmid and transfection reagent to find the optimal balance between signal and background.
Cell Health Ensure cells are healthy and not overgrown, as stressed cells can lead to higher background.
Plate Type Use white, opaque plates for luminescence assays to reduce well-to-well crosstalk and background.[5][6]

Problem: Weak or no signal in my luciferase reporter assay.

Possible CauseTroubleshooting Solution
Low Transfection Efficiency Optimize the transfection protocol by testing different ratios of plasmid DNA to transfection reagent.[5]
Inactive Reagents Ensure that your luciferase substrate and other reagents have been stored correctly and are not expired.[5]
Weak Promoter The promoter driving your reporter gene may be weak. Consider using a stronger constitutive promoter for initial experiments.
Insufficient OX40 Expression Verify the expression of OX40 on your cells by flow cytometry or western blot.
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal concentration of your OX40 agonist.
T-cell Proliferation Assays (CFSE)

Problem: High variability in CFSE staining and proliferation peaks.

Possible CauseTroubleshooting Solution
Inconsistent CFSE Labeling Ensure a single-cell suspension before labeling and mix cells gently but thoroughly during labeling. Use a consistent cell density for labeling.
Cell Clumping Filter cells through a cell strainer before and after labeling to remove clumps.
Uneven Stimulation Ensure that stimulating antibodies (e.g., anti-CD3/CD28) are evenly coated on the plate or that soluble stimuli are well-mixed.
Donor Variability When using primary cells, expect some donor-to-donor variation. Include multiple donors in your experiments to account for this.

Problem: Low T-cell proliferation despite OX40 stimulation.

Possible CauseTroubleshooting Solution
Insufficient Primary Stimulation OX40 is a co-stimulatory molecule and requires a primary T-cell receptor (TCR) signal. Ensure adequate stimulation with anti-CD3/CD28 or a specific antigen.
Low OX40 Expression OX40 is transiently expressed on activated T-cells. Time your OX40 stimulation to coincide with peak OX40 expression (typically 24-72 hours post-activation).[3]
Cell Viability Issues Check cell viability before and after the assay. High cell death will lead to low proliferation.
Suboptimal Agonist Activity Verify the activity of your OX40 agonist in a different assay system or use a known positive control.
Cytokine Release Assays (ELISA)

Problem: High background or non-specific signal in ELISA.

Possible CauseTroubleshooting Solution
Insufficient Washing Ensure thorough washing between steps to remove unbound reagents. Use an automated plate washer for consistency if available.[7]
Cross-reactivity of Antibodies Use highly specific and validated antibody pairs. Run a control with only the detection antibody to check for non-specific binding.[7]
Contaminated Reagents Use fresh, sterile buffers and reagents.[7]
Over-incubation Adhere to the recommended incubation times in your protocol.[7]

Problem: Low or no cytokine signal detected.

Possible CauseTroubleshooting Solution
Inadequate Cell Stimulation Confirm that T-cells were properly activated to express OX40 and produce cytokines.
Incorrect Timing of Supernatant Collection Cytokine production kinetics vary. Perform a time-course experiment to determine the optimal time for supernatant collection.
Degraded Cytokines Store supernatants at -80°C immediately after collection and avoid repeated freeze-thaw cycles.
Inactive ELISA Reagents Check the expiration dates and storage conditions of your ELISA kit components.
Receptor-Ligand Binding Assays

Problem: High non-specific binding.

Possible CauseTroubleshooting Solution
Hydrophobic Interactions Include a non-ionic detergent (e.g., Tween-20) in your wash buffers.
Insufficient Blocking Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and ensure adequate incubation time.
High Concentration of Labeled Ligand/Antibody Titrate the concentration of your labeled detection reagent to find the optimal signal-to-noise ratio.

Problem: Low specific binding signal.

Possible CauseTroubleshooting Solution
Inactive Protein Ensure that your recombinant OX40 and OX40L proteins are properly folded and active. Test their activity in a functional assay if possible.
Incorrect Buffer Conditions Optimize buffer pH and salt concentration, as these can affect protein-protein interactions.
Insufficient Incubation Time Ensure that the binding reaction has reached equilibrium by performing a time-course experiment.

Quantitative Data Summary

Assay TypeParameterTypical Range/ValueNotes
Binding Affinity KD (OX40-OX40L)0.2 - 3.8 nMAffinity can vary depending on the assay format (cell-based vs. cell-free) and the specific constructs used.[8][9]
Reporter Gene Assay EC50 (OX40 Agonist)Varies widelyHighly dependent on the specific agonist, cell line, and reporter construct. Typically in the ng/mL to µg/mL range.
T-cell Proliferation Proliferation Index2- to 10-fold increaseIncrease in proliferation is relative to the control (TCR stimulation alone) and is donor-dependent.[2]
Cytokine Release IFN-γ (in vitro)100 - 5000 pg/mLHighly variable based on donor, cell number, and stimulation conditions.[1]
Cytokine Release IL-2 (in vitro)50 - 2000 pg/mLLevels can be transient as IL-2 is consumed by proliferating T-cells.[1]

Experimental Protocols

Detailed Protocol: T-cell Proliferation Assay using CFSE
  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-cell Isolation (Optional): For a more defined system, isolate CD4+ or CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

  • CFSE Staining:

    • Resuspend cells at 1-10 x 106 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS.

    • Incubate for 5 minutes on ice.

    • Wash the cells 2-3 times with complete culture medium.

  • Cell Culture and Stimulation:

    • Plate CFSE-labeled cells in a 96-well plate at 1-2 x 105 cells/well.

    • Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for primary TCR stimulation.

    • Add your OX40 agonist at various concentrations. Include an isotype control.

  • Incubation: Incubate the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) and a viability dye.

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the live, single-cell population and then on your T-cell subset of interest.

    • Model the CFSE dilution peaks to determine the proliferation index.

Detailed Protocol: OX40-OX40L Binding ELISA
  • Coating:

    • Coat a high-binding 96-well plate with 100 µL/well of recombinant human OX40L at 1-2 µg/mL in PBS.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Binding:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL/well of recombinant biotinylated human OX40 at a pre-determined optimal concentration (e.g., 0.5-1 µg/mL) with or without your test inhibitor.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL/well of streptavidin-HRP diluted in blocking buffer.

    • Incubate for 1 hour at room temperature, protected from light.

  • Development and Reading:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL/well of TMB substrate and incubate until a blue color develops.

    • Stop the reaction by adding 50 µL/well of 1M H2SO4.

    • Read the absorbance at 450 nm on a microplate reader.

Visualizations

OX40 Signaling Pathway

OX40_Signaling_Pathway OX40L OX40L OX40 OX40 OX40L->OX40 Binding TRAF2 TRAF2 OX40->TRAF2 TRAF3 TRAF3 OX40->TRAF3 TRAF5 TRAF5 OX40->TRAF5 PI3K PI3K TRAF2->PI3K IKK_complex IKK Complex TRAF2->IKK_complex TRAF5->IKK_complex Akt Akt (PKB) PI3K->Akt Survival T-cell Survival Akt->Survival NFkB NF-κB IKK_complex->NFkB Bcl2 Bcl-2, Bcl-xL NFkB->Bcl2 Proliferation T-cell Proliferation NFkB->Proliferation Cytokine Cytokine Production NFkB->Cytokine Bcl2->Survival

Caption: Simplified OX40 downstream signaling pathway.

Experimental Workflow: T-cell Proliferation Assay

T_cell_Proliferation_Workflow start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs cfse_stain CFSE Staining isolate_pbmcs->cfse_stain stimulate Stimulate with anti-CD3/CD28 + OX40 Agonist cfse_stain->stimulate incubate Incubate for 3-5 days stimulate->incubate flow_stain Stain for Surface Markers and Viability incubate->flow_stain acquire_data Acquire Data on Flow Cytometer flow_stain->acquire_data analyze Analyze Proliferation acquire_data->analyze end End analyze->end

Caption: Workflow for a T-cell proliferation assay using CFSE.

References

Technical Support Center: Kinase Inhibitor X (formerly OX01914)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kinase Inhibitor X (formerly OX01914). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Kinase Inhibitor X?

A1: Kinase Inhibitor X is a potent, ATP-competitive inhibitor of the Ser/Thr kinase "Kinase Alpha." By binding to the ATP-binding pocket of Kinase Alpha, it prevents the phosphorylation of its downstream target, "Substrate Beta," thereby inhibiting the signaling pathway.

Q2: What are the common applications of Kinase Inhibitor X?

A2: Kinase Inhibitor X is frequently used in cell-based assays to study the role of the Kinase Alpha signaling pathway in various cellular processes, including cell proliferation, apoptosis, and differentiation. It is also utilized in in-vitro kinase assays to determine its inhibitory potency and selectivity.

Q3: What is the recommended starting concentration for cell-based assays?

A3: For most cell lines, a starting concentration in the range of 1-10 µM is recommended. However, the optimal concentration can vary depending on the cell type and experimental conditions. We strongly advise performing a dose-response curve to determine the IC50 for your specific system.

Q4: How should I prepare and store Kinase Inhibitor X?

A4: Kinase Inhibitor X is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your desired cell culture medium immediately before use.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

A low signal-to-noise ratio can manifest as weak signals, high background, or inconsistent results. This guide provides troubleshooting strategies for common experimental setups using Kinase Inhibitor X.

Issue 1: Weak or No Signal in Western Blotting for Phospho-Substrate Beta

A common experiment is to treat cells with Kinase Inhibitor X and then perform a Western blot to detect the decrease in the phosphorylated form of Substrate Beta.

Potential Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of Kinase Inhibitor X for your cell line.
Insufficient Incubation Time Optimize the incubation time with the inhibitor. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the point of maximal inhibition.
Low Basal Kinase Activity Ensure that the Kinase Alpha pathway is active in your cell line under basal conditions. You may need to stimulate the pathway with an appropriate agonist.
Poor Antibody Quality Use a high-quality, validated antibody specific for the phosphorylated form of Substrate Beta. Check the antibody datasheet for recommended dilutions and blocking conditions.
Inefficient Protein Extraction Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target protein.

Experimental Workflow: Western Blotting for Phospho-Substrate Beta

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting A Seed Cells B Treat with Kinase Inhibitor X (or vehicle control) A->B C Lyse Cells B->C D Quantify Protein Concentration (e.g., BCA Assay) C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Block Membrane F->G H Incubate with Primary Antibody (anti-phospho-Substrate Beta) G->H I Incubate with Secondary Antibody H->I J Detect Signal I->J

Caption: Workflow for assessing inhibitor efficacy via Western blotting.

Issue 2: High Background in In-Vitro Kinase Assays

High background noise in kinase assays can obscure the true signal and lead to inaccurate measurements of inhibitor potency.

Potential Cause Recommended Solution
Non-specific Binding of Reagents Increase the number of wash steps after each incubation. Optimize the concentration of the blocking agent (e.g., BSA, casein) in your assay buffer.
Autophosphorylation of the Kinase Reduce the concentration of the kinase in the reaction. Ensure the assay buffer conditions (pH, salt concentration) are optimal for minimizing non-specific activity.
Contaminated Reagents Use fresh, high-purity reagents, including ATP and the substrate. Filter-sterilize buffers to remove any particulate matter.
High ATP Concentration If using a luminescence-based assay (e.g., Kinase-Glo®), a high concentration of unconsumed ATP can lead to a high background signal. Optimize the ATP concentration to be near the Km of the kinase.

Signaling Pathway: Kinase Alpha Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Alpha Pathway Upstream Upstream Signal Kinase_Alpha Kinase Alpha Upstream->Kinase_Alpha Substrate_Beta Substrate Beta Kinase_Alpha->Substrate_Beta Phosphorylates Phospho_Substrate_Beta Phospho-Substrate Beta Downstream_Effect Downstream Cellular Effect Phospho_Substrate_Beta->Downstream_Effect Inhibitor Kinase Inhibitor X Inhibitor->Kinase_Alpha Inhibits

Caption: Inhibition of the Kinase Alpha signaling pathway by Kinase Inhibitor X.

Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for Kinase Inhibitor X in a Cell-Based Assay
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Inhibitor Preparation: Prepare a serial dilution of Kinase Inhibitor X in your cell culture medium. A common starting range is from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Assay: Perform a cell viability or proliferation assay, such as MTT, MTS, or a CellTiter-Glo® assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability as a function of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: In-Vitro Kinase Assay
  • Reaction Setup: In a 96-well plate, add the following components in this order: assay buffer, the substrate (e.g., a peptide substrate for Kinase Alpha), Kinase Inhibitor X at various concentrations (or vehicle control), and the recombinant Kinase Alpha enzyme.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km of the kinase.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Technical Support Center: Addressing Off-Target Effects of OX01914

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "OX01914" is not available in the public domain. The following technical support guide is based on best practices for addressing off-target effects of kinase inhibitors in general. Researchers working with any novel compound, including one designated this compound, should adapt these principles to their specific experimental context.

This guide provides troubleshooting advice and frequently asked questions to help researchers identify, mitigate, and interpret potential off-target effects during their experiments with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated biological target.[1][2] With kinase inhibitors, which are designed to block the activity of specific kinase enzymes, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1][3]

Q2: How can I determine if my experimental observations are due to an off-target effect of this compound?

A2: Distinguishing between on-target and off-target effects is crucial for data interpretation. A key strategy is to use a structurally distinct inhibitor that targets the same primary kinase. If the observed phenotype is replicated with a different inhibitor, it is more likely to be an on-target effect. Conversely, if the effect is unique to this compound, it may be an off-target phenomenon.[1] Additionally, performing rescue experiments by expressing a drug-resistant mutant of the intended target can help confirm on-target engagement.

Q3: What are some common experimental issues that can be mistaken for off-target effects?

A3: Several experimental factors can lead to misleading results. These include:

  • Compound Solubility: Poor solubility of the inhibitor in cell culture media can lead to precipitation and non-specific effects.[1]

  • Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) may have its own biological effects. A vehicle-only control is essential.[1]

  • Inhibitor Instability: Degradation of the inhibitor over time can produce byproducts with their own activities.[1]

  • Cell Line-Specific Effects: The observed effects may be unique to the specific cellular context being studied.[1]

Troubleshooting Guide

This section provides guidance on specific issues that may arise during your experiments.

Issue 1: Unexpected Cellular Phenotype or Toxicity

You observe a cellular effect (e.g., apoptosis, cell cycle arrest, morphological changes) that was not anticipated based on the known function of the intended target.

Troubleshooting Steps:

Possible Cause Suggested Action Rationale
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound. 2. Test structurally unrelated inhibitors of the intended target.1. Provides a broad view of the compound's specificity. 2. Helps differentiate between on-target and off-target effects.[1]
Compound Precipitation 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Determine the solubility of this compound in your specific experimental buffer or medium.1. Ensures the compound is fully dissolved and bioavailable. 2. Prevents non-specific effects due to compound aggregation.[1]
Vehicle (Solvent) Toxicity Run a parallel experiment with the vehicle (e.g., DMSO) at the same concentration used for this compound.To ensure the observed effects are not due to the solvent itself.[1]
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Your experimental results vary significantly between replicates or over time.

Troubleshooting Steps:

Possible Cause Suggested Action Rationale
Inhibitor Instability 1. Prepare fresh stock solutions of this compound regularly. 2. Store the compound under recommended conditions (e.g., protected from light, at the correct temperature).1. Ensures the use of a non-degraded, active compound.[1] 2. Maintains the integrity of the inhibitor.
Activation of Compensatory Signaling Pathways Use techniques like Western blotting to analyze the activation state of known compensatory pathways.To gain a clearer understanding of the cellular response to inhibition of the primary target.[1]
Cell Line-Specific Effects Test this compound in multiple cell lines to determine if the observed effects are consistent.Helps to distinguish between general off-target effects and those specific to a particular cellular context.[1]

Experimental Protocols

Protocol 1: Western Blotting for Compensatory Pathway Activation

This protocol can be used to assess the activation of alternative signaling pathways (e.g., JNK, ERK) that may be induced by inhibiting the primary target.

Methodology:

  • Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle-only control.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of proteins in the suspected compensatory pathway (e.g., phospho-JNK, JNK, phospho-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A significant change in the phosphorylation of a kinase in a parallel pathway would suggest the activation of a compensatory mechanism.

Visualizing Experimental Logic and Pathways

Troubleshooting Workflow for Unexpected Phenotypes

The following diagram outlines a logical workflow for investigating an unexpected cellular phenotype observed with this compound.

G A Unexpected Phenotype Observed B Is the compound soluble in media? A->B C Yes B->C D No B->D F Is the vehicle causing the phenotype? C->F E Optimize Solubilization (e.g., change vehicle, sonicate) D->E G Yes F->G H No F->H I Change Vehicle or Lower Concentration G->I J Use Structurally Dissimilar Inhibitor for the Same Target H->J K Phenotype Persists? J->K L Yes K->L M No K->M N Likely On-Target Effect L->N O Likely Off-Target Effect of this compound M->O P Perform Kinome Screen O->P Q Identify Off-Targets P->Q

Caption: A flowchart for troubleshooting unexpected experimental outcomes.

Hypothetical Signaling Pathway Crosstalk

This diagram illustrates how inhibition of a primary kinase target by this compound could lead to the activation of a compensatory signaling pathway.

G cluster_0 Primary Pathway cluster_1 Compensatory Pathway A Upstream Signal 1 B Target Kinase A->B C Downstream Effector 1 B->C E Compensatory Kinase (e.g., ERK, JNK) C->E Crosstalk D Upstream Signal 2 D->E F Downstream Effector 2 E->F X This compound X->B

Caption: Potential activation of a compensatory pathway due to target inhibition.

References

OX01914 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Urgent Notice: Information regarding the experimental compound "OX01914" is not available in publicly accessible scientific literature or databases. To provide accurate and relevant technical support, please verify the identifier or provide documentation related to its mechanism of action, experimental applications, and any observed sources of variability.

The following troubleshooting guides and FAQs are based on general principles of experimental variability and reproducibility in biomedical research. This information is intended to serve as a foundational resource until specific details about this compound are available.

General Troubleshooting for Experimental Variability

Researchers may encounter variability in their experiments for a multitude of reasons, broadly categorized as biological, technical, and environmental. Systematically addressing these potential sources is crucial for ensuring the reproducibility and reliability of results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

A1: Variability in cell-based assays can arise from several factors:

  • Cell Line Integrity: Passage number, genetic drift, and misidentification or cross-contamination of cell lines can lead to inconsistent results.[1] Regular authentication and maintenance of low-passage-number stocks are critical.

  • Culture Conditions: Fluctuations in temperature, CO2 levels, humidity, and media composition (e.g., lot-to-lot variation in serum or growth factors) can significantly impact cell physiology and response to experimental treatments.[2][3]

  • Assay Reagents: The stability and proper storage of reagents, including the experimental compound itself, are paramount. Degradation or improper concentration can be a major source of error.

  • Operator Variability: Differences in pipetting techniques, timing of incubations, and cell handling can introduce significant variability, especially in manual or semi-automated workflows.[2]

Q2: How can I minimize variability in my in vivo experiments?

A2: In vivo experiments are subject to a higher degree of inherent biological variability. Key strategies to control this include:

  • Animal Characteristics: Age, sex, weight, genetic background, and microbiome of the animal models can all influence experimental outcomes.[4][5] Careful selection and consistent sourcing are essential.

  • Environmental Factors: Housing conditions, diet, light-dark cycles, and even noise levels can act as stressors and introduce variability.[6][7]

  • Experimental Procedures: The route and timing of administration, as well as the skill and consistency of the personnel performing the procedures, are critical variables to control.[8]

Q3: My results with this compound are not reproducible between experiments. What should I check first?

A3: When facing reproducibility issues, a systematic approach is recommended:

  • Confirm Reagent Integrity: Verify the identity, purity, and concentration of your this compound stock. Assess its stability under your storage and experimental conditions.

  • Standardize Protocols: Ensure that all experimental steps are meticulously documented and followed consistently across all replicates and experiments.

  • Include Proper Controls: Use positive and negative controls to ensure the assay is performing as expected.[9] A reference compound with a known mechanism of action can also be valuable.

  • Evaluate Cell Line Health: Regularly check cell lines for mycoplasma contamination and verify their identity.

  • Review Data Analysis: Ensure that the methods used for data processing and statistical analysis are appropriate and consistently applied.

Troubleshooting Guides

Guide 1: Inconsistent Potency (EC50/IC50) in Cell-Based Assays

Potential Cause Troubleshooting Steps
Compound Instability - Perform a stability study of this compound in your assay medium at the experimental temperature. - Prepare fresh dilutions from a validated stock solution for each experiment.
Cell Passage Number - Record the passage number for every experiment. - Establish a working passage number range and test for phenotypic drift at higher passages.
Serum/Reagent Lot Variation - Test new lots of serum or critical reagents against the old lot to ensure consistency. - If variability is observed, pre-qualify and purchase a larger single lot for the entire study.
Inconsistent Cell Density - Optimize and validate your cell counting and seeding procedures. - Ensure even cell distribution in multi-well plates by using appropriate seeding techniques.

Guide 2: High Variability in In Vivo Efficacy Studies

Potential Cause Troubleshooting Steps
Inconsistent Formulation/Dosing - Validate the formulation of this compound for stability and homogeneity. - Ensure accurate and consistent dose administration for all animals.
Biological Variability - Increase the sample size to improve statistical power. - Randomize animals into treatment groups to minimize bias.[6]
Variable Drug Metabolism - Investigate potential differences in drug metabolism between individual animals or strains. - Consider performing pharmacokinetic studies to correlate exposure with efficacy.
Assay Endpoint Variability - Ensure the endpoint measurement is robust and performed consistently. - Blind the personnel who are performing the measurements to the treatment groups.

Experimental Protocols & Methodologies

Awaiting specific information on this compound to provide relevant, detailed protocols.

Generic protocols for common assays will be provided upon clarification of the experimental context (e.g., cell proliferation assay, kinase inhibition assay, Western blotting).

Visualizing Experimental Workflows and Pathways

Diagrams will be generated once the relevant pathways and experimental procedures for this compound are identified.

Below are hypothetical examples of diagrams that can be created to visualize experimental workflows and signaling pathways.

Example 1: General Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare this compound Stock treatment Treat with this compound reagent_prep->treatment cell_culture Culture & Passage Cells cell_seeding Seed Cells in Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate treatment->incubation readout Perform Assay Readout incubation->readout data_collection Collect Raw Data readout->data_collection normalization Normalize Data data_collection->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis results Generate Results statistical_analysis->results

Caption: A generalized workflow for a cell-based experiment.

Example 2: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates TF_active Active TF TF->TF_active Translocates Gene Target Gene TF_active->Gene Regulates Transcription Response Response Gene->Response Leads to This compound This compound This compound->Receptor Binds

Caption: A hypothetical signaling pathway activated by this compound.

References

Technical Support Center: Overcoming Resistance to OX01914 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "OX01914" is treated as a hypothetical experimental tyrosine kinase inhibitor that targets the PI3K/Akt/mTOR signaling pathway. The troubleshooting guides and FAQs are based on established mechanisms of resistance to inhibitors of this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. By targeting key kinases within this cascade, such as PI3Kα, Akt, and/or mTOR, this compound aims to block downstream signaling that promotes cancer cell growth, proliferation, and survival.[1][2] The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers.[2][3]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to PI3K/Akt/mTOR inhibitors like this compound can arise through several mechanisms:[3][4][5]

  • Reactivation of the PI3K pathway: This can occur through secondary mutations in the target protein (e.g., PIK3CA) or loss of the tumor suppressor PTEN.[6][7][8]

  • Activation of bypass signaling pathways: Cancer cells can compensate for the inhibition of the PI3K pathway by upregulating parallel pathways, such as the MAPK/ERK pathway.[1][6]

  • Negative feedback loop disruption: Inhibition of mTORC1 can lead to a feedback activation of upstream receptor tyrosine kinases (RTKs) like IGF-1R, HER2, and HER3, which in turn reactivates the PI3K and/or MAPK pathways.[3][9][10]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.

Q3: How can I confirm that my cells have developed resistance to this compound?

A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) cells.[11][12] This is typically determined using a cell viability assay, such as the MTT or CCK-8 assay. A resistance index (RI) of ≥ 5 is often considered indicative of a resistant cell line.[13]

Q4: Are there strategies to overcome resistance to this compound?

A4: Yes, several strategies are being explored to overcome resistance:

  • Combination therapy: Combining this compound with inhibitors of bypass pathways (e.g., MEK inhibitors) or with agents that target upstream activators (e.g., RTK inhibitors) can be effective.[4][6]

  • Targeting downstream effectors: If resistance is due to upstream mutations, targeting downstream components of the pathway may restore sensitivity.

  • Next-generation inhibitors: Allosteric inhibitors are being developed that can overcome resistance caused by mutations in the drug-binding pocket of the target kinase.[7]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term cultures.
Possible Cause Suggested Solution
Development of acquired resistance 1. Confirm Resistance: Perform a dose-response curve with this compound on your current cell stock and compare the IC50 value to the original parental cell line.[11][14]2. Analyze Signaling Pathways: Use Western blotting to check for reactivation of the PI3K/Akt pathway (e.g., p-Akt, p-S6) or activation of bypass pathways (e.g., p-ERK).[15][16]3. Sequence Target Genes: If possible, sequence key genes in the PI3K pathway (e.g., PIK3CA, PTEN) to identify potential secondary mutations.[7]
Cell line heterogeneity 1. Subclone the cell line: Isolate single-cell clones from the parental population to start with a more homogenous culture.2. Perform regular cell line authentication: Ensure the identity of your cell line to rule out contamination or genetic drift.
Issue 2: No initial response to this compound in a new cancer cell line.
Possible Cause Suggested Solution
Intrinsic resistance 1. Assess Pathway Activation: Verify that the PI3K/Akt/mTOR pathway is constitutively active in your cell line using Western blot for key phosphorylated proteins (p-Akt, p-mTOR, p-S6).[1][15]2. Check for Pre-existing Mutations: Analyze the genomic profile of the cell line for mutations that could confer resistance, such as PTEN loss or activating mutations in parallel pathways like KRAS.[8]
Incorrect drug concentration 1. Perform a Dose-Response Assay: Determine the IC50 of this compound for your specific cell line by testing a wide range of concentrations.[14]
Experimental artifact 1. Verify Drug Activity: Test this compound on a known sensitive cell line to confirm the potency of your drug stock.2. Check Assay Conditions: Ensure that your cell viability assay is optimized and that the seeding density is appropriate.[17][18]

Data Presentation

Table 1: Example of IC50 Shift in this compound-Resistant Cells

Cell LineTreatmentIC50 (nM)Resistance Index (RI)
Parental MCF-7This compound501
MCF-7/OX-RThis compound125025

This table illustrates a hypothetical 25-fold increase in the IC50 value for this compound in a resistant cell line (MCF-7/OX-R) compared to the parental line.

Table 2: Example of Protein Expression Changes in Resistant Cells

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Implication
p-Akt (Ser473)1.00.9Target is inhibited
p-ERK1/21.04.5Activation of MAPK bypass pathway
PTEN1.00.1Loss of tumor suppressor function

This table shows hypothetical data from a Western blot analysis, suggesting that resistance is associated with the activation of the MAPK pathway and loss of PTEN expression.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of the drug.[11][12]

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 of this compound in the parental cancer cell line.[14]

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[13]

  • Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Repeat Escalation: Continue this stepwise increase in drug concentration over several months. If significant cell death occurs, maintain the cells at the previous concentration until they recover.[19]

  • Establish a Resistant Line: Once cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), they can be considered a resistant cell line.

  • Confirm Resistance: Perform a cell viability assay to determine the new IC50 and calculate the resistance index.

  • Cryopreservation: Freeze aliquots of the resistant cell line at various passages.

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation

This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K pathway.[15][16]

  • Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt Ser473, total Akt, p-S6, total S6, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits PTEN PTEN PTEN->PIP3 Inhibits This compound This compound This compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanism This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition Proliferation Cell Proliferation PI3K_Akt->Proliferation mTORC1 mTORC1 PI3K_Akt->mTORC1 MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation RTK RTK (e.g., HER3) RTK->PI3K_Akt Reactivation RTK->MAPK_ERK Bypass Activation mTORC1->RTK Feedback Inhibition (Relieved)

Caption: A common resistance mechanism involving feedback loops and bypass pathway activation.

Experimental_Workflow Start Parental Cell Line IC50_Initial Determine Initial IC50 Start->IC50_Initial Culture_Low_Dose Culture with Low Dose (IC20) IC50_Initial->Culture_Low_Dose Dose_Escalation Stepwise Dose Escalation Culture_Low_Dose->Dose_Escalation Resistant_Culture Culture in High Dose Dose_Escalation->Resistant_Culture Repeat IC50_Final Determine Final IC50 Resistant_Culture->IC50_Final End Resistant Cell Line IC50_Final->End RI > 5 Analysis Mechanism Analysis (WB, Sequencing) End->Analysis

Caption: Workflow for generating and validating a drug-resistant cancer cell line.

References

Best practices for handling and storing OX01914

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: OX01914

Disclaimer: The identifier "this compound" does not correspond to a publicly documented chemical compound. The following information is provided as a generalized template for a small molecule inhibitor and should be adapted to the specific properties of your research compound as detailed in its Safety Data Sheet (SDS).

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound upon receipt?

A: Upon receipt, visually inspect the container for any damage.[1] It is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and compatible gloves.[3] For storage, refer to the manufacturer's instructions and the Safety Data Sheet (SDS).[3] Generally, solid compounds should be stored in a cool, dry, and dark place.[4] Containers should be tightly sealed to prevent moisture absorption and degradation.[1]

Q2: My this compound stock solution in DMSO has precipitated after being stored in the freezer. What should I do?

A: Precipitation of a compound in a frozen stock solution upon thawing is a common issue.[5] This can be due to the compound's low solubility at colder temperatures. To resolve this, gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.[5] If precipitation persists, brief sonication may help. To prevent this in the future, consider storing your stock solution at a slightly lower concentration or preparing smaller aliquots to minimize freeze-thaw cycles.[5]

Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?

A: Inconsistent experimental results can stem from several factors related to the handling of the small molecule inhibitor.[5] One common cause is the degradation of the compound in the stock solution or the final assay medium.[6] It is also possible that the final concentration of the solvent (e.g., DMSO) is affecting the cells, so it's important to include a vehicle control in your experiments.[6] Additionally, ensure that the cell seeding density is consistent across experiments, as this can influence drug response.[7]

Q4: How can I determine the stability of this compound in my experimental buffer?

A: To assess the stability of your compound in a specific buffer, you can perform a time-course experiment.[6] Prepare a solution of this compound in your buffer at the final working concentration.[6] At different time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and test its activity in your assay. A decrease in activity over time suggests instability.[6] Alternatively, analytical methods like HPLC can be used to monitor the degradation of the compound over time.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions

If you are experiencing difficulty dissolving this compound in your aqueous assay buffer, consider the following troubleshooting steps:

  • Decrease the Final Concentration: The compound may be exceeding its aqueous solubility limit. Try using a lower final concentration in your assay.[6]

  • Adjust the pH: The solubility of many compounds is dependent on the pH of the solution. Experiment with different pH values to find the optimal range for your molecule.[6]

  • Use a Co-solvent: In some cases, a small percentage of a water-miscible organic solvent, such as ethanol, can improve solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

Issue 2: Suspected Compound Degradation

If you suspect that this compound is degrading in your stock solution or assay medium, follow this workflow:

G cluster_0 Troubleshooting Compound Degradation A Observe Inconsistent Results or Loss of Activity B Prepare Fresh Stock Solution A->B First Step C Perform Stability Test in Assay Medium B->C D Analyze Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24h) C->D E Compare Activity/Integrity to T=0 D->E F Activity Decreased? E->F Evaluation G Compound is Unstable F->G Yes H Compound is Stable F->H No I Optimize Assay Conditions (e.g., shorter incubation) G->I J Investigate Other Experimental Variables H->J

A workflow for troubleshooting suspected compound degradation.

Quantitative Data Summary

ParameterValueStorage Conditions
Formulation Crystalline Solid-20°C or -80°C
Molecular Weight 450.5 g/mol
Purity >98% (HPLC)
Solubility in DMSO ≥ 50 mg/mL
Recommended Stock Solution Concentration 10 mM in DMSO-20°C in aliquots
Recommended Working Concentration Range 0.1 µM - 10 µM

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.4505 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Signaling Pathway Diagram

Below is a hypothetical signaling pathway that could be inhibited by this compound.

G cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK

References

Validation & Comparative

No Publicly Available Data for OX01914 On-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the on-target activity of a compound designated OX01914, no publicly available scientific literature, experimental data, or mechanism of action could be identified. As a result, the creation of a comparison guide validating its on-target activity against other alternatives is not possible at this time.

The search included queries for "this compound on-target activity," "this compound mechanism of action," "this compound related compounds or alternative treatments," "this compound chemical structure," "this compound therapeutic target," "this compound research articles," and "this compound scientific publications." These searches did not yield any specific information related to a molecule with the identifier "this compound."

It is possible that this compound is an internal development code for a compound that is not yet disclosed in public forums or scientific literature. Without access to proprietary data, a comparison with alternative treatments and the generation of the requested data tables and visualizations cannot be fulfilled.

For researchers, scientists, and drug development professionals interested in the on-target activity of novel compounds, access to internal or pre-publication data would be necessary to perform the requested comparative analysis. Should information regarding this compound become publicly available, a detailed comparison guide could be generated.

Comparative Efficacy of GPRC5D Modulators in Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Current Therapeutic Strategies

Introduction

G protein-coupled receptor class 5 member D (GPRC5D) has emerged as a promising therapeutic target in multiple myeloma due to its high expression on malignant plasma cells and limited expression in normal tissues.[1][2] This has led to the development of novel immunotherapies aimed at selectively targeting and eliminating myeloma cells. This guide provides a comparative analysis of the efficacy of different GPRC5D-modulating therapeutic agents, with a focus on a bispecific antibody, Talquetamab, and a chimeric antigen receptor (CAR) T-cell therapy, OriCAR-017.

It is important to note that a search for the compound "OX01914" did not yield any publicly available information. Therefore, this document will focus on the comparison of publicly disclosed GPRC5D modulators with available clinical trial data.

Overview of GPRC5D Modulators

The primary GPRC5D modulators currently in clinical development and use are immunotherapies designed to redirect the patient's own immune system to target and kill cancerous plasma cells. The two main modalities discussed in this guide are:

  • Bispecific Antibodies: These are engineered antibodies that can simultaneously bind to two different antigens. In the context of GPRC5D, they typically bind to GPRC5D on myeloma cells and CD3 on T-cells, thereby creating a bridge between the cancer cell and the immune effector cell.[1][3]

  • CAR T-Cell Therapy: This involves genetically modifying a patient's own T-cells to express a chimeric antigen receptor that recognizes GPRC5D.[1][2] These engineered cells are then infused back into the patient to seek out and destroy GPRC5D-expressing tumor cells.[1]

Quantitative Efficacy Data

The following tables summarize the clinical efficacy data from key studies of Talquetamab (MonumenTAL-1 trial) and OriCAR-017 (POLARIS study).[3][4]

Table 1: Efficacy of Talquetamab in Relapsed/Refractory Multiple Myeloma (MonumenTAL-1 Study)

Efficacy Endpoint0.4 mg/kg Weekly (QW)0.8 mg/kg Every Two Weeks (Q2W)
Overall Response Rate (ORR) 74.1%73.1%
Very Good Partial Response (VGPR) or Better 59.4%57.2%
Complete Response (CR) or Better 33.6%32.4%
Stringent Complete Response (sCR) 23.8%20.0%
Median Duration of Response (DOR) ≥ 9 monthsNot Mature
Median Progression-Free Survival (PFS) 7.5 monthsNot Mature

Data from heavily pretreated patients with a median of five prior lines of therapy.

Table 2: Efficacy of OriCAR-017 in Relapsed/Refractory Multiple Myeloma (POLARIS Study)

Efficacy EndpointAll Dose Levels (n=10)
Overall Response Rate (ORR) 100%
Very Good Partial Response (VGPR) 20%
Stringent Complete Response (sCR) 80%
Minimal Residual Disease (MRD) Negativity 100%
Median Progression-Free Survival (PFS) Not Reached

Data from heavily pretreated patients, 50% of whom had prior BCMA CAR-T therapy.[3]

Experimental Protocols

MonumenTAL-1 Study (Talquetamab)

  • Study Design: A Phase 1/2, open-label, multicenter study evaluating the safety and efficacy of Talquetamab in patients with relapsed or refractory multiple myeloma who have received at least three prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.

  • Treatment: Talquetamab was administered subcutaneously at the recommended Phase 2 doses (RP2Ds) of 0.4 mg/kg weekly or 0.8 mg/kg every two weeks.

  • Efficacy Assessment: Tumor response was assessed by an independent review committee according to the International Myeloma Working Group (IMWG) criteria. Key endpoints included overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).

POLARIS Study (OriCAR-017)

  • Study Design: A Phase 1, single-arm, open-label, dose-escalation study to evaluate the safety, tolerability, and efficacy of OriCAR-017 in patients with relapsed or refractory multiple myeloma.[3]

  • Treatment: Patients received lymphodepleting chemotherapy with fludarabine (B1672870) and cyclophosphamide, followed by a single intravenous infusion of OriCAR-017 at one of three dose levels: 1 × 10⁶, 3 × 10⁶, or 6 × 10⁶ CAR+ T-cells/kg.[3][5]

  • Efficacy Assessment: The primary objective was to evaluate safety and tolerability.[5] Efficacy was a secondary objective, with responses assessed based on IMWG criteria.[5] Minimal residual disease (MRD) was assessed in the bone marrow by flow cytometry.[5]

Visualizing Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

GPRC5D_Bispecific_Antibody_Mechanism cluster_0 Multiple Myeloma Cell cluster_1 T-Cell Myeloma_Cell Myeloma Cell GPRC5D GPRC5D T_Cell T-Cell CD3 CD3 T_Cell_Activation T-Cell Activation CD3->T_Cell_Activation Signal Transduction Talquetamab Talquetamab (Bispecific Antibody) Talquetamab->GPRC5D Binds to GPRC5D Talquetamab->CD3 Binds to CD3 Cytotoxicity Cytokine Release & Myeloma Cell Lysis T_Cell_Activation->Cytotoxicity Cytotoxicity->Myeloma_Cell Induces Apoptosis

Caption: Mechanism of Talquetamab, a GPRC5D x CD3 bispecific antibody.

GPRC5D_CAR_T_Mechanism cluster_0 Multiple Myeloma Cell cluster_1 CAR T-Cell Myeloma_Cell Myeloma Cell GPRC5D GPRC5D CAR_T_Cell OriCAR-017 (CAR T-Cell) CAR Anti-GPRC5D CAR CAR->GPRC5D Recognizes and Binds CAR_T_Activation CAR T-Cell Activation & Proliferation CAR->CAR_T_Activation Signal Transduction Cytotoxicity Cytokine Release & Myeloma Cell Lysis CAR_T_Activation->Cytotoxicity Cytotoxicity->Myeloma_Cell Induces Apoptosis

Caption: Mechanism of OriCAR-017, a GPRC5D-directed CAR T-cell therapy.

Experimental Workflow

Clinical_Trial_Workflow Patient_Screening Patient Screening (Relapsed/Refractory MM) Enrollment Enrollment into Study Patient_Screening->Enrollment Baseline_Assessment Baseline Assessment (Tumor Burden, etc.) Enrollment->Baseline_Assessment Treatment Treatment Administration (e.g., Talquetamab or OriCAR-017) Baseline_Assessment->Treatment Monitoring Safety & Efficacy Monitoring Treatment->Monitoring Response_Assessment Response Assessment (IMWG Criteria) Monitoring->Response_Assessment Response_Assessment->Monitoring Follow_Up Long-term Follow-up (DOR, PFS, OS) Response_Assessment->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Generalized workflow for a clinical trial of a GPRC5D modulator.

Discussion and Conclusion

Both Talquetamab and OriCAR-017 have demonstrated significant efficacy in heavily pretreated patients with relapsed/refractory multiple myeloma. Talquetamab, a bispecific antibody, offers an "off-the-shelf" treatment option with impressive response rates.[4] The MonumenTAL-1 study showed that a significant portion of patients achieve deep responses, including stringent complete responses.[4]

OriCAR-017, a CAR T-cell therapy, has shown a remarkable 100% overall response rate in the early-phase POLARIS study, with a very high rate of stringent complete responses and MRD negativity.[3] This indicates the potential for very deep and durable responses. Notably, OriCAR-017 was effective in patients who had previously relapsed after BCMA-targeted CAR T-cell therapy, highlighting its potential to address this significant unmet medical need.[3]

The choice between these modalities may depend on several factors, including patient eligibility, prior therapies, disease characteristics, and the logistics of treatment administration. Bispecific antibodies like Talquetamab may offer greater accessibility, while CAR T-cell therapies like OriCAR-017 may provide the potential for deeper, more durable responses in certain patient populations.

Further research, including head-to-head clinical trials and long-term follow-up data, will be crucial to fully elucidate the comparative efficacy and optimal sequencing of these and other emerging GPRC5D modulators. The development of these agents represents a significant advancement in the treatment landscape for multiple myeloma, offering new hope for patients with advanced disease.

References

OX01914 and GPRC5A Modulation: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the G protein-coupled receptor 5A (GPRC5A) landscape reveals a scarcity of publicly available information on the specific compound OX01914. As such, a direct comparative guide between this compound and other known GPRC5A inhibitors or activators is not feasible at this time. However, this guide will provide an in-depth comparison of the known functional impacts of GPRC5A modulation through genetic approaches, offering a valuable framework for evaluating potential therapeutic agents like this compound.

GPRC5A, an orphan receptor primarily expressed in epithelial tissues, has emerged as a significant player in various cellular processes and a potential therapeutic target in oncology.[1][2][3][4] Its functional role, however, appears to be highly context-dependent, exhibiting both tumor-suppressive and oncogenic activities in different cancer types.

GPRC5A: A Dual-Role Receptor in Cancer

In several cancers, including non-small cell lung cancer and breast cancer, GPRC5A is considered a tumor suppressor.[5][6] Its expression is often downregulated in these malignancies, and its loss is associated with increased cell proliferation and resistance to cell death.[5] Conversely, in other cancers such as hepatocellular carcinoma and gallbladder cancer, GPRC5A is overexpressed and promotes tumor progression and metastasis.[6][7] This dual functionality underscores the importance of understanding the specific signaling context when developing GPRC5A-targeted therapies.

The Landscape of GPRC5A Modulators

Currently, the scientific literature does not contain specific, well-characterized small molecule inhibitors or activators of GPRC5A that are widely available for research. The majority of studies investigating GPRC5A function have relied on genetic modulation techniques, such as overexpression using plasmids (e.g., pcDNA3.1-GPRC5A) or knockdown using short hairpin RNA (shRNA).[1][7]

Comparative Effects of GPRC5A Modulation

To provide a clear comparison of the functional outcomes of GPRC5A modulation, the following table summarizes the observed effects of GPRC5A overexpression (activation) and knockdown (inhibition) in various cancer models.

Modulation Cancer Type Key Effects Signaling Pathway Implication Reference
Overexpression (Activation) Triple-Negative Breast CancerPromotes apoptosisInhibition of PI3K/Akt signaling[1]
Hepatocellular CarcinomaInhibits proliferation and migration, induces oxidative stress and apoptosisInhibition of STAT3/Socs3/c-MYC signaling[7]
Breast Epithelial CellsInhibits proliferationDiminished EGFR stimulation[5]
Knockdown (Inhibition) Lung CancerPromotes tumor initiation and progression, enhances transformed phenotypeActivation of NF-κB and STAT3 signaling[2][8]
Head and Neck Squamous Cell CarcinomaCorrelates with STAT3 activationActivation of STAT3 signaling[2]
OsteosarcomaInhibits cell proliferation, migration, and invasion-[6]
Esophageal CancerMay decrease metastasisRelief of YAP1 signaling inhibition[9]

GPRC5A Signaling Pathways

The functional effects of GPRC5A are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

GPRC5A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPRC5A GPRC5A EGFR EGFR GPRC5A->EGFR Inhibits PI3K PI3K GPRC5A->PI3K Inhibits NFkB NF-κB GPRC5A->NFkB Inhibits STAT3 STAT3 GPRC5A->STAT3 Inhibits YAP1 YAP1 GPRC5A->YAP1 Inhibits EGFR->STAT3 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation Promotes STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits Metastasis Metastasis YAP1->Metastasis Promotes

Figure 1: GPRC5A Signaling Pathways. This diagram illustrates the key signaling pathways modulated by GPRC5A. GPRC5A has been shown to inhibit the PI3K/Akt, EGFR, NF-κB, STAT3, and YAP1 pathways, leading to diverse cellular outcomes such as apoptosis induction and inhibition of proliferation and metastasis.

Experimental Protocols for Assessing GPRC5A Modulation

The following are generalized experimental protocols that can be adapted to evaluate the efficacy and mechanism of action of potential GPRC5A modulators like this compound.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer, HepG2 for hepatocellular carcinoma) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) or control vehicle for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound or control for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-STAT3, total STAT3, cleaved caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound Test Compound (e.g., this compound) Cell_Culture Cancer Cell Lines Compound->Cell_Culture Treatment Proliferation Proliferation Assays (MTT) Cell_Culture->Proliferation Apoptosis Apoptosis Assays (FACS) Cell_Culture->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Cell_Culture->Signaling Xenograft Xenograft Mouse Model Proliferation->Xenograft Candidate Selection Apoptosis->Xenograft Signaling->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth PK_PD Pharmacokinetics/Pharmacodynamics Xenograft->PK_PD

Figure 2: Experimental Workflow. This diagram outlines a typical workflow for the preclinical evaluation of a potential GPRC5A modulator, starting from in vitro cellular assays to in vivo validation in animal models.

Conclusion

While direct data on this compound is not publicly available, the existing body of research on GPRC5A provides a solid foundation for understanding its potential as a therapeutic target. The context-dependent role of GPRC5A necessitates a careful and targeted approach to the development of its modulators. The provided experimental frameworks can serve as a guide for the systematic evaluation of novel compounds like this compound, ultimately paving the way for new therapeutic strategies in oncology and other diseases where GPRC5A signaling is dysregulated.

References

Cross-Validation of OX40 Agonist Effects in T-Cell Populations from Diverse Cancer Environments

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 9, 2025

This guide provides a comparative analysis of the effects of OX40 agonists, a promising class of immunotherapy agents, across different T-cell populations. Given that the target of these agonists, the OX40 receptor (also known as CD134), is primarily expressed on activated T-lymphocytes rather than on cancer cells directly, this guide focuses on the cross-validation of their effects on T-cells derived from various tumor microenvironments. The data presented herein is synthesized from multiple preclinical and clinical studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.

The core function of OX40 agonists is to enhance the anti-tumor immune response by providing a potent co-stimulatory signal to T-cells. This leads to increased T-cell proliferation, survival, cytokine production, and the formation of long-term immunological memory.[1][2] Furthermore, these agonists can mitigate the immunosuppressive effects of regulatory T-cells (Tregs) within the tumor microenvironment.[3][4]

Data Presentation: Comparative Efficacy of OX40 Agonists on T-Cell Subsets

The following table summarizes the quantitative effects of agonist anti-OX40 antibodies on key T-cell populations. The data is compiled from studies involving tumor-infiltrating lymphocytes (TILs) isolated from patients with different cancer types, representing a cross-section of diverse tumor microenvironments.

Cancer Type (T-Cell Source)T-Cell SubsetTreatmentObserved EffectKey Cytokine UpregulationReference
Melanoma CD4+ TILsAgonist anti-OX40 mAbIncreased proliferation (Ki-67+)IFN-γ, IL-2[5]
CD8+ TILsAgonist anti-OX40 mAbEnhanced cytotoxicity against autologous tumor cellsIFN-γ[5][6]
Regulatory T-Cells (Tregs)Agonist anti-OX40 mAbInhibition of suppressive functionReduced IL-10[3]
Various Solid Tumors Peripheral Blood CD4+ T-CellsIvuxolimab (PF-04518600)Increased central memory T-cell proliferation & activation-[7]
(Renal, Head & Neck, etc.)Peripheral Blood CD8+ T-CellsIvuxolimab (PF-04518600)Clonal expansion-[7]
Various Solid Tumors Tumor-Infiltrating LymphocytesMOXR0916Limited increase in immune activation in monotherapy-[8]
Prostate Cancer CD8+ T-CellsAgonist anti-OX40 mAbIncreased IFN-γ production in response to autologous tumorIFN-γ[5]

Experimental Protocols

A detailed methodology for a representative in vitro T-cell activation and cytotoxicity assay is provided below. This protocol is based on methodologies described in studies assessing the function of tumor-reactive T-cells.[6][9]

Objective: To evaluate the effect of an OX40 agonist antibody on the proliferation, cytokine production, and cytotoxic capacity of Tumor-Infiltrating Lymphocytes (TILs) when co-cultured with autologous tumor cells.

Materials:

  • Isolated and expanded TILs from a patient tumor biopsy.

  • Autologous tumor cell line established from the same biopsy.

  • Agonist anti-human OX40 monoclonal antibody (e.g., GSK3174998, Ivuxolimab).

  • Isotype control antibody.

  • Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics.

  • Recombinant human Interleukin-2 (IL-2).

  • CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking.

  • Flow cytometer and corresponding antibodies (anti-CD4, anti-CD8, anti-OX40, anti-Ki-67, anti-IFN-γ).

  • ELISA kits for cytokine quantification (IFN-γ, IL-2).

  • 96-well flat-bottom microtiter plates.

Methodology:

  • TIL Preparation: Thaw and culture cryopreserved patient-derived TILs in complete RPMI medium with high-dose IL-2 for at least 3 days to ensure viability and activation.

  • Labeling (Proliferation Assay): Label the rested TILs with CFSE according to the manufacturer's protocol to track cell division.

  • Co-culture Setup:

    • Plate the autologous tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.

    • On the day of the experiment, add the CFSE-labeled TILs to the wells containing the tumor cells at a specified Effector-to-Target (E:T) ratio (e.g., 10:1, 20:1).

    • Add the OX40 agonist antibody to the treatment wells at a predetermined concentration (e.g., 1-10 µg/mL).

    • Add an equivalent concentration of the isotype control antibody to the control wells.

    • Set up wells with TILs alone and tumor cells alone as additional controls.

  • Incubation: Incubate the co-culture plates in a humidified 37°C, 5% CO₂ incubator for 72-96 hours.

  • Data Collection & Analysis:

    • Proliferation: After incubation, harvest the cells and stain with fluorescently-labeled antibodies against CD4 and CD8. Analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal within the CD4+ and CD8+ T-cell gates.

    • Cytokine Production: Collect the culture supernatant before harvesting the cells. Quantify the concentration of cytokines such as IFN-γ and IL-2 using ELISA.

    • Cytotoxicity: To measure killing of tumor cells, label the target tumor cells with a viability dye (e.g., DDAO) before co-culture. After incubation, stain the cell mixture for an apoptosis marker like cleaved caspase-3. Cytotoxicity is determined by the percentage of cleaved caspase-3 positive cells within the DDAO-labeled tumor cell population via flow cytometry.[6]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway activated by OX40 agonists and a typical workflow for assessing their in vitro efficacy.

OX40_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Activated T-Cell cluster_downstream Downstream Signaling cluster_effects Cellular Effects OX40L OX40L (CD252) OX40 OX40 (CD134) OX40L->OX40 Binding TRAF2_5 TRAF2 / TRAF5 OX40->TRAF2_5 Recruitment PI3K_Akt PI3K-Akt Pathway TRAF2_5->PI3K_Akt NFkB NF-κB Pathway TRAF2_5->NFkB Survival Survival (↑ Bcl-2, Bcl-xL) PI3K_Akt->Survival Proliferation Proliferation & Clonal Expansion NFkB->Proliferation Cytokines Cytokine Production (IFN-γ, IL-2) NFkB->Cytokines Treg Inhibition of Treg Function NFkB->Treg Experimental_Workflow cluster_Analysis Analysis Start Isolate TILs & Establish Autologous Tumor Cell Line T_Cell_Prep Expand and Rest TILs (Label with CFSE for Proliferation) Start->T_Cell_Prep CoCulture Co-culture TILs and Tumor Cells + OX40 Agonist + Isotype Control Start->CoCulture T_Cell_Prep->CoCulture Incubation Incubate (72-96 hours) CoCulture->Incubation Proliferation Flow Cytometry: Proliferation (CFSE Dilution) Incubation->Proliferation Cytotoxicity Flow Cytometry: Cytotoxicity (Caspase-3) Incubation->Cytotoxicity Cytokines ELISA: Cytokine Secretion (IFN-γ) Incubation->Cytokines

References

Comparative analysis of OX01914 and other bioactive compounds

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found for a bioactive compound designated as "OX01914". As a result, a comparative analysis with other bioactive compounds, including data tables and visualizations of signaling pathways, could not be performed.

The search included broad and specific queries for "this compound" across multiple scientific search engines and clinical trial registries. The results did not yield any relevant information regarding its mechanism of action, experimental data, or associated signaling pathways. The identifier "this compound" may be an internal company code, a new compound not yet disclosed in public forums, or a potential typographical error.

For a comparative analysis to be conducted, fundamental information about the compound is required, such as:

  • Chemical Structure and Properties: Understanding the physical and chemical nature of the compound.

  • Mechanism of Action: How the compound exerts its effects at a molecular level.

  • Preclinical and Clinical Data: Results from in vitro, in vivo, and human studies to demonstrate its biological activity and safety profile.

  • Target Signaling Pathways: The specific cellular pathways modulated by the compound.

Without this foundational information for this compound, a meaningful and objective comparison with other bioactive compounds is not feasible. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier and consult internal or proprietary documentation where the compound might be referenced.

Should information on this compound become publicly available, a comprehensive comparative guide could be developed. Such a guide would typically include:

  • Tabulated comparisons of efficacy, potency, and selectivity against other relevant compounds.

  • Detailed experimental protocols for key assays used to characterize the compounds.

  • Visual diagrams of signaling pathways to illustrate the mechanisms of action and points of comparison.

For illustrative purposes, a hypothetical signaling pathway diagram that could be generated for a bioactive compound is provided below. This demonstrates the type of visualization that would be included if the necessary data were available.

Hypothetical Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bioactive_Compound Bioactive Compound Receptor Receptor Bioactive_Compound->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Activation Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor_Inactive Inactive Transcription Factor Kinase_2->Transcription_Factor_Inactive Activation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Translocation Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression Induces

Caption: Hypothetical signaling cascade initiated by a bioactive compound.

OX01914: A Comparative Analysis of a Discontinued PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published findings on OX01914, a phosphodiesterase 4 (PDE4) inhibitor developed by Orexo. Due to the limited public data available for this compound, which appears to be a typographical error for OX-914, this document focuses on the available information for OX-914 and contrasts it with other well-documented oral PDE4 inhibitors, primarily Roflumilast (B1684550).

Executive Summary

OX-914 was investigated for the treatment of inflammatory airway diseases, including allergic rhinitis. A Phase IIa clinical trial in allergic rhinitis showed that OX-914 did not meet its primary endpoint of significantly reducing nasal symptoms compared to placebo. However, the compound was reported to have a favorable safety profile, notably with a low incidence of nausea and vomiting, which are common dose-limiting side effects for other drugs in this class. Development of OX-914 has since been discontinued. This guide presents the limited data on OX-914 in the context of the broader landscape of PDE4 inhibitors.

Data Presentation

Table 1: Comparison of Clinical Trial Efficacy in Allergic Rhinitis
CompoundDose(s)Primary OutcomeResult
OX-914 15 mg and 50 mg daily (oral)Reduction in nasal symptoms after allergen provocationNo statistically significant difference compared to placebo.[1][2]
Roflumilast 500 µg once daily (oral)Improvement in rhinal airflow and reduction of subjective symptoms (obstruction, itching, rhinorrhea)Statistically significant improvement compared to placebo.[1]
Table 2: Comparative Tolerability of Oral PDE4 Inhibitors
CompoundCommon Adverse EventsNotable Tolerability Findings
OX-914 Not specified in detailGood safety and tolerability reported; no significant difference in nausea or vomiting compared to placebo.[1][2]
Roflumilast Diarrhea, weight loss, nausea, headache, insomniaNausea and diarrhea are common, often leading to treatment discontinuation.[3]
Apremilast (B1683926) Diarrhea, nausea, headache, upper respiratory tract infectionGastrointestinal side effects are common, particularly at the beginning of treatment.[4][5]

Experimental Protocols

OX-914 Phase IIa Study in Allergic Rhinitis

Based on available press releases, the following details of the experimental protocol for the OX-914 study can be summarized:

  • Study Design : A Phase IIa, double-blind, placebo-controlled, three-way cross-over study.[1][6]

  • Patient Population : 36 patients with seasonal allergic rhinitis.[6]

  • Intervention : Patients were treated with oral OX-914 at doses of 15 mg or 50 mg per day, or placebo.[1][2]

  • Primary Endpoint : The primary outcome was the change in patient-reported nasal symptoms following allergen provocation in the nose.[1][2]

  • Safety and Tolerability : Assessed throughout the study.

Roflumilast Study in Allergic Rhinitis

A published study on Roflumilast in allergic rhinitis provides the following methodological details:

  • Study Design : A randomized, placebo-controlled, double-blinded, crossover study.[1]

  • Patient Population : 25 subjects with a history of allergic rhinitis.[1]

  • Intervention : Oral Roflumilast (500 µg once daily) and placebo were administered for 9 days each, with a washout period in between.[1]

  • Efficacy Assessment : Intranasal allergen provocation was performed daily from the third day of treatment. Rhinal airflow was measured by anterior rhinomanometry, and subjective symptoms (obstruction, itching, and rhinorrhea) were assessed using a visual analog scale.[1]

Mandatory Visualization

Signaling Pathway of PDE4 Inhibition

PDE4_Inhibition cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (Active) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Reduced Inflammation (e.g., decreased cytokine release) PKA->Inflammation This compound OX-914 (PDE4 Inhibitor) This compound->PDE4 Inhibition

Caption: Mechanism of action of PDE4 inhibitors like OX-914.

Experimental Workflow for the OX-914 Phase IIa Trial

OX914_Trial_Workflow cluster_workflow OX-914 Phase IIa Allergic Rhinitis Trial start Patient Recruitment (n=36) randomization Randomization (3-way Crossover) start->randomization treatment1 Treatment Period 1 (OX-914 15mg, 50mg, or Placebo) randomization->treatment1 allergen_challenge1 Nasal Allergen Provocation treatment1->allergen_challenge1 assessment1 Symptom Assessment allergen_challenge1->assessment1 washout1 Washout Period assessment1->washout1 treatment2 Treatment Period 2 (Crossover Group) washout1->treatment2 allergen_challenge2 Nasal Allergen Provocation treatment2->allergen_challenge2 assessment2 Symptom Assessment allergen_challenge2->assessment2 washout2 Washout Period assessment2->washout2 treatment3 Treatment Period 3 (Crossover Group) washout2->treatment3 allergen_challenge3 Nasal Allergen Provocation treatment3->allergen_challenge3 assessment3 Symptom Assessment allergen_challenge3->assessment3 analysis Data Analysis assessment3->analysis

Caption: Simplified workflow of the OX-914 Phase IIa clinical trial.

References

A Comparative Guide to Modulators of the Orphan GPCR GPR139

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various modulators targeting the orphan G protein-coupled receptor (GPCR), GPR139. As the initial topic of interest, OX01914, did not yield public domain information, this guide focuses on the well-characterized orphan GPCR, GPR139, and its known modulators. The content herein is based on available experimental data to facilitate an objective evaluation of these compounds.

Introduction to GPR139

GPR139 is an orphan GPCR predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its localization in these brain regions suggests a potential role in regulating mood, motivation, and locomotor activity.[3][4] While the endogenous ligand for GPR139 remains a subject of investigation, the aromatic amino acids L-tryptophan and L-phenylalanine have been identified as putative endogenous agonists.[1] GPR139 is known to couple to multiple G protein signaling pathways, including Gq/11, Gi/o, and Gs, with the Gq/11 pathway appearing to be the primary transducer of its signal.[1][2][5] This promiscuous coupling allows for a diverse range of cellular responses upon activation.

Comparative Analysis of GPR139 Modulators

A number of synthetic agonists and antagonists for GPR139 have been developed and characterized. This section provides a comparative overview of their in vitro and in vivo properties.

In Vitro Pharmacology

The potency and efficacy of GPR139 modulators are typically assessed using functional assays such as calcium mobilization and GTPγS binding assays in cell lines engineered to express the receptor, such as Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells.[1][6]

Table 1: Comparative In Vitro Potency of GPR139 Agonists

CompoundAssay TypeCell LineEC50 (nM)Reference
JNJ-63533054 Calcium MobilizationHEK29316[6]
GTPγS BindingHEK29317[6]
Calcium MobilizationCHO-K113[6]
Compound 1a Calcium MobilizationNot Specified~10-100[7]
TAK-041 Calcium MobilizationNot SpecifiedNot Specified[8][9]
AC4 Calcium MobilizationCHO-GPR139220[7]
DL43 Calcium MobilizationNot Specified>1000[7]
L-Tryptophan Calcium MobilizationHEK293220,000[1]
L-Phenylalanine Calcium MobilizationHEK293320,000[1]

Table 2: Comparative In Vitro Potency of GPR139 Antagonists

CompoundAssay TypeIC50 (nM)Reference
NCRW0005-F05 Calcium MobilizationNot Specified[3]
Pharmacokinetic Properties

The therapeutic potential of a GPR139 modulator is also dependent on its pharmacokinetic profile, including its ability to be absorbed, distributed to the target tissue (the brain), metabolized, and excreted.

Table 3: Pharmacokinetic Profile of Selected GPR139 Modulators

CompoundPropertyValueSpeciesReference
JNJ-63533054 Oral BioavailabilityGoodRat[3]
Brain PenetrantYesRat[3]
TAK-041 Oral BioavailabilityFavorableHuman[9][10]
Half-life170-302 hoursHuman[10]
In Vivo Efficacy

The in vivo effects of GPR139 modulators have been investigated in various animal models to understand their physiological roles and therapeutic potential.

Table 4: Summary of In Vivo Effects of GPR139 Modulators

CompoundModelEffectReference
JNJ-63533054 RatDecreased locomotor activity[1]
MouseAnxiolytic-like effect in marble burying test[3]
RatNo significant effect in models of depression and anhedonia[3][11]
TAK-041 MouseIncreased sociability in a social interaction deficit model[9]
RatReverses anhedonia in a chronic mild stress model[12]
HumanPotential improvement in anxiety-depression scale in schizophrenia patients[10]
NCRW0005-F05 (Antagonist) ZebrafishSuppression of fear learning[3]

Signaling Pathways and Experimental Workflows

GPR139 Signaling Pathway

GPR139 activation initiates a cascade of intracellular events through its interaction with multiple G protein subtypes. The diagram below illustrates the primary signaling pathways associated with GPR139.

GPR139_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Agonist GPR139 Agonist GPR139 GPR139 Agonist->GPR139 Gq11 Gαq/11 GPR139->Gq11 Gio Gαi/o GPR139->Gio Gs Gαs GPR139->Gs PLC Phospholipase C (PLC) Gq11->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gio->AC_inhibit AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ca_release Ca²⁺ Release IP3_DAG->Ca_release

Caption: GPR139 couples to Gq/11, Gi/o, and Gs proteins.

Experimental Workflow: Calcium Mobilization Assay

The calcium mobilization assay is a primary method for assessing the activity of GPR139 modulators that signal through the Gq/11 pathway. The workflow for this assay is outlined below.

Calcium_Mobilization_Workflow A 1. Cell Culture (e.g., HEK293, CHO) expressing GPR139 B 2. Seed cells into 96- or 384-well plates A->B C 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C E 5. Add compounds to cells using a fluorometric imaging plate reader (FLIPR) C->E D 4. Prepare serial dilutions of test compounds D->E F 6. Measure fluorescence intensity over time to detect changes in intracellular calcium E->F G 7. Analyze data to determine EC50/IC50 values F->G

Caption: Workflow for a GPR139 calcium mobilization assay.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is adapted from methods used to characterize GPR139 agonists.[1][13][14][15]

1. Cell Culture and Plating:

  • Maintain HEK293 or CHO cells stably or transiently expressing human GPR139 in appropriate culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotics).

  • Seed cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate plates at 37°C in a 5% CO2 incubator for 24-48 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates for 45-60 minutes at 37°C.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of test compounds (agonists or antagonists) in the assay buffer.

  • For antagonist testing, pre-incubate the cells with the antagonist compounds for a specified period before adding a known agonist.

4. Fluorescence Measurement:

  • Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to add the compounds to the cell plate and simultaneously measure fluorescence.

  • Record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for Fluo-4) over a set time course.

5. Data Analysis:

  • Determine the change in fluorescence intensity from baseline for each well.

  • Plot the response as a function of compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

GTPγS Binding Assay

This protocol is based on general principles of GTPγS binding assays and specifics from GPR139 literature.[16][17][18][19][20]

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) expressing GPR139 and harvest by centrifugation.

  • Homogenize the cell pellet in a cold buffer and centrifuge to isolate the membrane fraction.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Reaction:

  • In a 96-well plate, combine the cell membranes, test compounds (agonists or antagonists), and GDP.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

3. Termination and Filtration:

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with cold wash buffer to remove unbound [35S]GTPγS.

4. Scintillation Counting:

  • Dry the filters and add scintillation cocktail.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

5. Data Analysis:

  • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding to obtain specific binding.

  • Plot specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Conclusion

The orphan GPCR GPR139 represents a promising therapeutic target for a range of neurological and psychiatric disorders. A growing number of synthetic modulators with diverse pharmacological profiles are being developed. This guide provides a comparative summary of the available data for prominent GPR139 agonists and antagonists, with a focus on JNJ-63533054 as a well-characterized tool compound. The provided data tables, signaling pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the field of GPCR drug discovery and development. Further research is warranted to fully elucidate the therapeutic potential of modulating GPR139 and to identify lead candidates with optimal efficacy and safety profiles.

References

No Publicly Available Data for a Head-to-Head Comparison of OX01914

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases, patent registries, and clinical trial records, no public information is currently available for a chemical compound designated as OX01914. As a result, a head-to-head comparison with similar chemical scaffolds, including the presentation of quantitative data, experimental protocols, and visualizations, cannot be conducted at this time.

Extensive searches were performed to identify the chemical structure, mechanism of action, and any published experimental data for this compound. These inquiries across multiple public domains yielded no specific results, suggesting that "this compound" may be an internal project code, a compound not yet disclosed in publicly accessible literature, or a potential misspelling of a different identifier.

Without foundational information on this compound, it is not possible to:

  • Identify similar chemical scaffolds: The chemical structure of this compound is necessary to find compounds with comparable molecular frameworks.

  • Summarize quantitative data: No experimental results for this compound are available to be compiled into comparative tables.

  • Provide detailed experimental protocols: The absence of published studies means there are no methodologies to report.

  • Create visualizations: Signaling pathways and experimental workflows involving this compound cannot be diagrammed without an understanding of its biological activity and how it is tested.

We recommend that researchers, scientists, and drug development professionals interested in this compound verify the identifier "this compound" for accuracy. If the designation is correct, it is likely that information regarding this compound is proprietary and has not yet been made public. Future disclosures in scientific literature or patent filings would be necessary to enable a comparative analysis as requested.

Safety Operating Guide

Prudent Disposal of Laboratory Chemical Waste: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following is a generalized protocol for the proper disposal of laboratory chemical waste. The specific chemical identifier "OX01914" did not yield a corresponding Safety Data Sheet (SDS) in the available search results. Therefore, the information provided here is based on best practices for hazardous waste management in a research setting and is intended to be illustrative. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any chemical they intend to dispose of and adhere to their institution's environmental health and safety guidelines.

Immediate Safety and Logistical Information

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to serious safety hazards, environmental contamination, and legal non-compliance. The following procedures outline a standard workflow for the safe handling and disposal of chemical waste.

General Chemical Waste Disposal Procedures

All laboratory personnel who generate hazardous waste are responsible for its proper management from the point of generation until it is collected by trained environmental health and safety (EHS) staff.[1]

1. Waste Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.[2]

  • All chemical waste must be treated as hazardous unless confirmed otherwise.[2]

  • Wastes must be segregated based on their chemical compatibility to prevent dangerous reactions.[2][3] Common segregation categories include:

    • Halogenated Solvents

    • Non-Halogenated Solvents

    • Aqueous Waste (further segregated by acids, bases, and solutions containing heavy metals)

    • Solid Waste (e.g., contaminated labware, gels)

    • Acutely Toxic Waste

2. Containerization:

  • Use a suitable, leak-proof container that is chemically compatible with the waste it will hold.[1][2][4] The original manufacturer's container is often a good choice.[4][5]

  • Containers must be in good condition, free of cracks or rust, and have a secure, tight-fitting lid.[2][4]

  • Do not overfill containers; a general rule is to fill to no more than 75-90% capacity to allow for vapor expansion.[5]

  • Keep waste containers closed except when adding waste.[2][4]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste".[2]

  • The label must include the full chemical name(s) of the contents; chemical formulas or abbreviations are not acceptable.[2]

  • Indicate the approximate percentage or volume of each component.[2]

  • Include the name of the principal investigator or laboratory contact and the date of accumulation.

4. Storage:

  • Store hazardous waste in a designated and labeled satellite accumulation area within the laboratory, such as in a fume hood or a dedicated cabinet.[3]

  • Ensure that incompatible wastes are stored separately.

  • Utilize secondary containment (e.g., a tray or bin) to contain any potential leaks or spills.[2]

5. Disposal and Pickup:

  • Once a waste container is full or is no longer being added to, arrange for its disposal through your institution's environmental health and safety department.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[2][4]

  • Do not dispose of hazardous chemicals down the drain under any circumstances.[2]

Empty Containers:

  • Empty chemical containers may also be considered hazardous waste.[1]

  • Containers that held acutely toxic chemicals require special handling and should not be disposed of in the regular trash.[3]

  • For other chemicals, many institutions require triple-rinsing the container with a suitable solvent.[1][2] The rinsate must be collected and disposed of as hazardous waste.[2] After rinsing and air-drying, and with the label defaced, the container may be eligible for disposal in the regular trash or recycling.[1]

Quantitative Data Summary for Waste Disposal

The following table provides examples of quantitative guidelines that may be found in institutional disposal procedures.

ParameterGuidelineSource
Container Fill Level Do not exceed 75% full for laboratory containers.[5]
Container Fill Level Do not exceed 90% full for carboys.
Empty Container Rinsing Triple rinse with a suitable solvent; collect rinsate as hazardous waste.[1][2]
Aqueous Waste pH Neutralize to a pH between 6.0 and 9.0 before pickup, if permitted by EHS.
Solid Waste (Gels) Must not contain free liquid.[3]
Sharps Containers Puncture-proof container for chemically contaminated sharps.[5]

Disposal Workflow Diagram

The following diagram illustrates a typical workflow for the disposal of laboratory chemical waste.

G A Chemical Waste Generated B Identify Waste Type (Solvent, Aqueous, Solid) A->B A->B C Segregate Incompatible Wastes B->C B->C D Select Appropriate & Compatible Container E Affix 'Hazardous Waste' Label D->E D->E F List All Chemical Constituents & Percentages E->F E->F G Keep Container Closed H Store in Designated Satellite Accumulation Area G->H G->H I Use Secondary Containment H->I H->I J Container is Full (or waste is no longer generated) K Request Pickup from Environmental Health & Safety (EHS) J->K J->K L EHS Collects and Transports for Final Disposal K->L K->L

Caption: Workflow for proper disposal of laboratory chemical waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.